4-(2-Morpholinoethoxy)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-morpholin-4-ylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFFNLQQANCJEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424482 | |
| Record name | 4-[2-(Morpholin-4-yl)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52481-41-1 | |
| Record name | 4-[2-(Morpholin-4-yl)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Morpholinoethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 4-(2-Morpholinoethoxy)aniline (CAS No. 28058-73-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Morpholinoethoxy)aniline, identified by CAS number 28058-73-3, is a key bifunctional organic compound featuring an aniline moiety and a morpholinoethoxy side chain. This unique structure makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its primary significance lies in its role as a crucial building block for the synthesis of various Tyrosine Kinase Inhibitors (TKIs), most notably Gefitinib, a targeted therapy for cancers with specific EGFR mutations. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and the biological pathways it helps target.
Physicochemical and Safety Data
Quantitative data for this compound are summarized below for easy reference.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 28058-73-3 | [1][2][3] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [1][2] |
| Molecular Weight | 222.28 g/mol | [1][2] |
| IUPAC Name | 4-(2-morpholin-4-ylethoxy)aniline | [1] |
| Appearance | Light yellow to yellow crystalline powder | [2] |
| Melting Point | 69 - 73 °C | [2] |
| Boiling Point | 150 °C at 0.005 mmHg | [2] |
| SMILES | C1COCCN1CCOC2=CC=C(C=C2)N | [1] |
| InChIKey | ZHFFNLQQANCJEQ-UHFFFAOYSA-N | [1] |
Safety and Handling Information
This compound should be handled with care in a laboratory setting.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory.[5] Work should be conducted in a well-ventilated area or a fume hood.[4]
| Hazard Statement | GHS Classification Code | Source(s) |
| Harmful if swallowed | H302 | [1][4] |
| Causes skin irritation | H315 | [1][4] |
| Causes serious eye irritation | H319 | [1][4] |
| May cause respiratory irritation | H335 | [4] |
Note: The toxicological properties have not been thoroughly investigated. Handle with appropriate caution.[6]
Applications in Drug Development
This compound is a pivotal intermediate in medicinal chemistry, primarily for the synthesis of targeted anti-cancer agents. The morpholino group often enhances aqueous solubility and bioavailability of the final active pharmaceutical ingredient (API).[2]
Its most prominent application is in the synthesis of Gefitinib (Iressa®) , an EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitor.[7] Gefitinib is used as a first-line treatment for metastatic non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[7] The aniline group of this compound serves as a key nucleophile for building the quinazoline core of Gefitinib and other related kinase inhibitors.[7][8]
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use are critical for research and development.
Synthesis of this compound
A common synthetic route involves a two-step process starting from 4-nitrophenol.
Step 1: Etherification of 4-nitrophenol
-
Reactants: 4-nitrophenol, 2-(morpholino)ethyl chloride, and a suitable base (e.g., potassium carbonate).
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Procedure: Dissolve 4-nitrophenol in the solvent and add the base. Heat the mixture gently (e.g., to 60-80 °C). Add 2-(morpholino)ethyl chloride dropwise and maintain the temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, the reaction mixture is poured into water, and the resulting precipitate, 4-(2-morpholinoethoxy)-1-nitrobenzene, is filtered, washed with water, and dried.
Step 2: Reduction of the Nitro Group
-
Reactant: 4-(2-morpholinoethoxy)-1-nitrobenzene.
-
Reducing Agent: Common methods include catalytic hydrogenation (e.g., H₂ gas with a Palladium on Carbon (Pd/C) catalyst) or chemical reduction (e.g., Tin(II) chloride in ethanol or Iron powder in acetic acid).[9]
-
Procedure (Catalytic Hydrogenation): Dissolve the nitro compound in a suitable solvent like ethanol or methanol. Add the Pd/C catalyst. Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker) under hydrogen pressure (e.g., 50 psi) and agitate for several hours.[10]
-
Work-up: Upon reaction completion, the catalyst is carefully removed by filtration through a pad of Celite.[10] The filtrate is then concentrated under reduced pressure to yield the crude product.[10]
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a crystalline solid.[10]
Example Protocol: Synthesis of a Gefitinib Precursor
This protocol outlines the coupling of this compound with a chlorinated quinazoline core, a key step in many TKI syntheses.[8]
-
Reactants: this compound and 4-chloro-6,7-dimethoxyquinazoline.
-
Solvent: A high-boiling point solvent such as isopropanol or n-butanol.
-
Procedure: Suspend the 4-chloro-6,7-dimethoxyquinazoline in the solvent. Add an equimolar amount of this compound. The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC or LC-MS. The product, N-(4-(2-morpholinoethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine, often precipitates from the reaction mixture upon cooling.
-
Work-up: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The solid is washed with the reaction solvent and then a non-polar solvent like hexane to remove impurities.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography.
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the general two-step synthesis of the title compound.
Caption: General synthesis workflow for this compound.
Role in Gefitinib Synthesis
This diagram shows how this compound is incorporated to form the core structure of a tyrosine kinase inhibitor.
Caption: Role as a key intermediate in tyrosine kinase inhibitor synthesis.
Targeted Signaling Pathway: EGFR
Drugs synthesized from this compound, such as Gefitinib, inhibit the EGFR signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth and survival.[11]
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins.[12][13] This activates downstream cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which converge in the nucleus to promote the transcription of genes involved in cell proliferation, survival, and angiogenesis.[13][14] Gefitinib and similar TKIs compete with ATP at the kinase domain of EGFR, blocking these downstream signals.[12]
References
- 1. This compound | C12H18N2O2 | CID 6484711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Gefitinib synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ClinPGx [clinpgx.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Synthesis and Characterization of 4-(2-Morpholinoethoxy)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-Morpholinoethoxy)aniline, a versatile intermediate with potential applications in pharmaceutical development.[1] This document details a robust two-step synthetic pathway, including the Williamson ether synthesis to form the key intermediate 4-(2-morpholinoethoxy)-1-nitrobenzene, followed by the reduction of the nitro group to yield the target aniline. Detailed experimental protocols for each step are provided, along with a thorough characterization of the final product using various analytical techniques. All quantitative data is summarized in structured tables for clarity and ease of comparison. Furthermore, this guide includes graphical representations of the synthetic workflow and a potential biological signaling pathway, generated using Graphviz, to provide a clear visual understanding of the processes.
Introduction
This compound is a substituted aniline derivative that holds promise as a building block in the synthesis of more complex, biologically active molecules.[1] The incorporation of the morpholinoethoxy moiety can enhance the pharmacokinetic properties of a drug candidate, such as solubility and bioavailability.[1] Aniline derivatives are a common scaffold in medicinal chemistry, with applications in the development of kinase inhibitors, antimicrobial agents, and other therapeutics.[2][3] This guide aims to provide researchers and drug development professionals with a detailed and practical resource for the preparation and characterization of this valuable intermediate.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Williamson Ether Synthesis of 4-(2-morpholinoethoxy)-1-nitrobenzene from 4-nitrophenol and 4-(2-chloroethyl)morpholine.
-
Step 2: Reduction of the nitro group of 4-(2-morpholinoethoxy)-1-nitrobenzene to the corresponding aniline.
Synthesis Workflow
Experimental Protocols
Step 1: Synthesis of 4-(2-morpholinoethoxy)-1-nitrobenzene
This step involves a Williamson ether synthesis, a well-established method for forming ethers from an alkoxide and an alkyl halide.[4][5]
-
Materials:
-
4-Nitrophenol
-
4-(2-Chloroethyl)morpholine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 4-nitrophenol (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).
-
Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 4-(2-morpholinoethoxy)-1-nitrobenzene as a solid.
-
Step 2: Synthesis of this compound
The nitro group of the intermediate is reduced to an amine using a standard catalytic hydrogenation method.
-
Materials:
-
4-(2-Morpholinoethoxy)-1-nitrobenzene
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve 4-(2-morpholinoethoxy)-1-nitrobenzene (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
-
Characterization Data
The structure and purity of the synthesized this compound were confirmed by various spectroscopic methods and physical constant determination.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [6] |
| Molecular Weight | 222.28 g/mol | [6] |
| Appearance | Light yellow to yellow crystalline powder | |
| Melting Point | 69-73 °C |
Spectroscopic Data
3.2.1. ¹H NMR (Proton Nuclear Magnetic Resonance)
A detailed ¹H NMR spectrum should be acquired to confirm the proton environment in the molecule. The expected chemical shifts (δ) in ppm relative to TMS are outlined below.
| Protons | Multiplicity | Chemical Shift (ppm, estimated) |
| Aromatic (Ha, Hb) | Doublet | 6.6-6.8 |
| -OCH₂- | Triplet | ~4.0 |
| Morpholine (-OCH₂-) | Triplet | ~3.7 |
| -NCH₂- | Triplet | ~2.7 |
| Morpholine (-NCH₂-) | Triplet | ~2.5 |
| -NH₂ | Singlet | ~3.5 (broad) |
3.2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon | Chemical Shift (ppm, from database) | Reference |
| Aromatic C-O | ~152 | [6] |
| Aromatic C-N | ~142 | [6] |
| Aromatic CH | ~115-116 | [6] |
| -OCH₂- | ~67 | [6] |
| Morpholine C-O | ~67 | [6] |
| -NCH₂- | ~58 | [6] |
| Morpholine C-N | ~54 | [6] |
3.2.3. IR (Infrared) Spectroscopy
The IR spectrum helps in identifying the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 (two bands) |
| C-H Stretch (Aromatic) | ~3050 |
| C-H Stretch (Aliphatic) | 2850-2950 |
| C=C Stretch (Aromatic) | 1500-1600 |
| C-O Stretch (Ether) | 1230-1270 |
| C-N Stretch (Amine) | 1250-1350 |
3.2.4. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
| Parameter | Value | Reference |
| Ionization Mode | GC-MS (Electron Impact) | [6] |
| Molecular Ion [M]⁺ | m/z 222 | [6] |
Potential Biological Significance and Signaling Pathway
Derivatives of morpholinoaniline have been investigated for various biological activities, including anticancer properties.[2][3] While the specific biological targets of this compound are not yet fully elucidated, many aniline-based kinase inhibitors target signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drug development.
Conclusion
This technical guide has outlined a reliable and reproducible method for the synthesis of this compound. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The potential for this compound to serve as a scaffold for novel therapeutics, particularly in oncology, warrants further investigation into its biological activities and mechanism of action.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | C12H18N2O2 | CID 6484711 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-(2-Morpholinoethoxy)aniline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(2-Morpholinoethoxy)aniline (CAS No. 52481-41-1), a molecule of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, presenting key analytical data in a structured format, alongside detailed experimental protocols and workflow visualizations.
Executive Summary
This compound is a substituted aniline derivative with a molecular formula of C₁₂H₁₈N₂O₂ and a molecular weight of 222.28 g/mol .[1] Its structure, featuring a morpholinoethoxy group attached to an aniline ring, makes it a valuable building block in the synthesis of more complex molecules. This guide details its characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a foundational dataset for its identification and use in further research. While experimental data is not fully available in the public domain, this guide compiles available information and provides generalized protocols for its acquisition.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.7-6.8 | d | 2H | Ar-H (ortho to -NH₂) |
| ~6.6-6.7 | d | 2H | Ar-H (ortho to -O) |
| ~4.0 | t | 2H | O-CH₂- |
| ~3.7 | br s | 2H | -NH₂ |
| ~3.6-3.7 | t | 4H | O(CH₂)₂N- |
| ~2.7-2.8 | t | 2H | -CH₂-N |
| ~2.5 | t | 4H | -N(CH₂)₂- |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectral Data for this compound
PubChem indicates the availability of a ¹³C NMR spectrum for this compound, though the specific peak list is not provided.[1] The expected chemical shifts would include signals for the aromatic carbons, the ethoxy carbons, and the morpholine ring carbons.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. A vapor phase IR spectrum is noted in the PubChem database.[1]
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3450-3250 | Medium | N-H | Symmetric & Asymmetric Stretch |
| 3050-3000 | Medium-Weak | C-H (Aromatic) | Stretch |
| 2950-2800 | Strong | C-H (Aliphatic) | Stretch |
| 1620-1580 | Strong | C=C (Aromatic) | Stretch |
| 1520-1480 | Strong | N-H | Scissoring |
| 1250-1200 | Strong | C-O (Aryl Ether) | Asymmetric Stretch |
| 1120-1080 | Strong | C-O-C (Ether) | Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A GC-MS spectrum is available for this compound through SpectraBase, as indicated by PubChem.[1] Predicted fragmentation data from PubChemLite suggests the following adducts.[2]
Table 4: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z |
| [M+H]⁺ | 223.14411 |
| [M+Na]⁺ | 245.12605 |
| [M-H]⁻ | 221.12955 |
| [M+NH₄]⁺ | 240.17065 |
| [M+K]⁺ | 261.09999 |
| [M]⁺ | 222.13628 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).
IR Spectroscopy
For a solid sample, an IR spectrum can be obtained using the KBr pellet method or as a thin film. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk. For the thin film method, the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound. The sample, dissolved in a suitable solvent, is injected into the gas chromatograph. The compound is vaporized and separated on a capillary column before entering the mass spectrometer. Ionization is typically achieved by electron impact (EI), and the resulting fragments are analyzed based on their mass-to-charge ratio (m/z).
Mandatory Visualizations
The following diagrams illustrate the generalized workflows for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 4-(2-Morpholinoethoxy)aniline
Disclaimer: This document provides a comprehensive technical overview of the anticipated solubility and stability characteristics of 4-(2-Morpholinoethoxy)aniline based on established principles of medicinal chemistry and data from structurally related compounds. The quantitative data, experimental protocols, and degradation pathways presented herein are illustrative and intended to serve as a guide for researchers. Specific experimental validation for this compound is required for definitive characterization.
Introduction
This compound is a versatile bifunctional molecule incorporating an aniline moiety, a flexible ether linkage, and a morpholine ring. Such structures are of significant interest in drug discovery and development, where the aniline group often serves as a key pharmacophore or a synthetic handle, while the morpholinoethoxy side chain is frequently employed to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2][3] An in-depth understanding of the solubility and stability of this compound is paramount for its effective utilization in pharmaceutical research, from early-stage screening to formulation development.
This guide provides a detailed examination of the solubility of this compound in various solvents and its stability under forced degradation conditions. It is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are crucial in predicting its solubility and stability behavior.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [Chem-Impex] |
| Molecular Weight | 222.29 g/mol | [Chem-Impex] |
| Appearance | Light yellow to yellow crystalline powder | [Chem-Impex] |
| Melting Point | 69 - 73 °C | [Chem-Impex] |
| pKa (predicted) | Basic (aniline amine): ~4.5-5.0; Basic (morpholine amine): ~7.5-8.5 | Inferred from aniline and morpholine pKa values |
| LogP (predicted) | 1.5 - 2.5 | Inferred from structural analogues |
Solubility Profile
The morpholino group is known to enhance the aqueous solubility of molecules.[2] The solubility of this compound is expected to be pH-dependent due to the presence of two basic nitrogen atoms. At lower pH, both the aniline and morpholine nitrogens will be protonated, leading to higher aqueous solubility.
Illustrative Thermodynamic Solubility
The following table presents illustrative thermodynamic solubility data for this compound in various aqueous and organic solvents. This data is hypothetical and based on the expected behavior of a compound with its structural features.
| Solvent/Medium | pH | Temperature (°C) | Illustrative Solubility (mg/mL) |
| 0.1 N HCl | 1.2 | 25 | > 50 |
| Acetate Buffer | 4.5 | 25 | 10 - 20 |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | 1 - 5 |
| Water | ~7.0 | 25 | 2 - 8 |
| Methanol | N/A | 25 | > 100 |
| Ethanol | N/A | 25 | > 100 |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | > 200 |
| Acetonitrile | N/A | 25 | 20 - 40 |
| Ethyl Acetate | N/A | 25 | 5 - 15 |
| Dichloromethane | N/A | 25 | > 50 |
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.
Workflow for Thermodynamic Solubility Determination
References
The Therapeutic Potential of Morpholinoethoxy Aniline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholinoethoxy aniline derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of the morpholinoethoxy and aniline moieties gives rise to molecules with significant potential for development as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of various classes of morpholinoethoxy aniline derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Synthesis of Morpholinoethoxy Aniline Derivatives
The synthesis of morpholinoethoxy aniline derivatives typically involves a multi-step process, often culminating in the coupling of a morpholinoethoxy-functionalized fragment with an aniline derivative. The specific synthetic route varies depending on the desired core scaffold.
General Synthetic Workflow
The overall process for developing and evaluating these derivatives follows a logical progression from chemical synthesis to biological testing.
An In-depth Technical Guide on the Potential Mechanism of Action of 4-(2-Morpholinoethoxy)aniline in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Morpholinoethoxy)aniline is a chemical compound featuring a central aniline ring substituted with a morpholinoethoxy group. While direct and extensive research on the specific biological mechanism of action of this compound is not widely published, its structural motifs are prominently featured in a class of biologically active molecules known as 4-anilinoquinolines and 4-anilinoquinazolines. These related compounds have been the subject of intensive investigation, particularly in the field of oncology, where they have emerged as potent inhibitors of various protein kinases.
This technical guide will, therefore, explore the likely mechanism of action of this compound by drawing parallels with its well-studied structural analogs. The focus will be on the potential for this compound and its derivatives to function as kinase inhibitors, a mechanism with profound implications for cell signaling and therapeutic intervention. We will delve into the specific pathways likely to be affected, present quantitative data from related compounds, and provide detailed experimental protocols for assessing these activities.
**2. Core Structural Features and
Potential Biological Activity**
The this compound scaffold comprises a substituted aniline ring, a common feature in many kinase inhibitors. The aniline moiety often serves as a crucial pharmacophore that interacts with the ATP-binding pocket of protein kinases. The morpholinoethoxy side chain can influence the compound's solubility, cell permeability, and pharmacokinetic properties, potentially contributing to its overall biological effect.
Given the established activity of analogous structures, it is hypothesized that this compound and its derivatives could act as inhibitors of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases. These enzymes play a critical role in regulating cellular processes such as proliferation, differentiation, survival, and angiogenesis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Potential Signaling Pathways and Mechanism of Action
Based on the activities of structurally related 4-anilinoquinoline and 4-anilinoquinazoline derivatives, the primary mechanism of action for compounds derived from this compound is likely the inhibition of protein kinases involved in oncogenic signaling pathways.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Several 4-anilino derivatives are potent inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
EGFR Inhibition: EGFR is a key driver of cell proliferation and survival in many cancers.[1][2] 4-Anilinoquinazoline compounds have been shown to competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its activation and downstream signaling.[2] This leads to cell cycle arrest and apoptosis in cancer cells.
-
VEGFR-2 Inhibition: VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 by 4-anilinoquinazoline derivatives can block this process, thereby impeding tumor growth and metastasis.[3]
The diagram below illustrates the potential inhibitory effect on the EGFR signaling pathway.
References
- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(2-morpholinoethoxy)aniline scaffold represents a significant pharmacophore in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active compounds. While direct and extensive research on the core molecule, this compound, is limited in publicly accessible literature, its prevalence as a key intermediate in the synthesis of targeted therapeutics, particularly in oncology, underscores its importance. This technical guide provides a comprehensive review of the available literature on this compound and, more broadly, its related derivatives that incorporate the morpholino-aniline and phenoxyaniline substructures. We will delve into their synthesis, explore their diverse biological activities with a focus on kinase inhibition, and present a structured overview of their structure-activity relationships. This whitepaper aims to be a critical resource for researchers engaged in the design and development of novel therapeutics, leveraging the untapped potential of this versatile chemical scaffold.
Introduction to this compound
This compound is a chemical compound featuring a central aniline ring substituted with a morpholinoethoxy group at the para-position.[1] Its chemical structure combines the hydrogen-bonding capabilities of the aniline amine group with the solubilizing and modulatory effects of the morpholinoethoxy side chain. While its primary role appears to be that of a versatile building block in the synthesis of more complex molecules, the inherent structural motifs suggest potential intrinsic biological activity.[2] The morpholine ring is a common feature in many approved drugs, often introduced to improve pharmacokinetic properties such as solubility and metabolic stability. The aniline core is a well-established pharmacophore found in numerous kinase inhibitors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 222.28 g/mol | --INVALID-LINK-- |
| CAS Number | 52481-41-1 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| IUPAC Name | 4-(2-morpholin-4-ylethoxy)aniline | --INVALID-LINK-- |
Synthesis of this compound and Related Compounds
The synthesis of this compound and its derivatives typically involves standard organic chemistry transformations. While specific protocols for the parent compound are not detailed in the reviewed literature, general synthetic strategies for related structures provide a clear blueprint.
General Synthesis of Anilino- and Morpholino-Containing Scaffolds
A common synthetic route to create complex molecules from aniline derivatives involves nucleophilic aromatic substitution or coupling reactions. For instance, the synthesis of 2-morpholino-4-anilinoquinoline derivatives starts with the chlorination of a quinolin-4-ol precursor, followed by the substitution of the chlorine atom with the desired aniline.
Caption: General synthesis of 2-morpholino-4-anilinoquinolines.
Biological Activities of Related Compounds
The true potential of the this compound scaffold is revealed through the diverse biological activities of its more complex derivatives. A significant body of research focuses on their application as anticancer agents, primarily through the inhibition of various protein kinases.
Kinase Inhibition
Derivatives incorporating the anilino-quinazoline and anilino-quinoline frameworks have demonstrated potent inhibitory activity against several key kinases involved in cancer progression, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).[3][4][5]
Table 2: Kinase Inhibitory Activity of Selected Morpholino- and Anilino-Containing Compounds
| Compound Class | Target Kinase(s) | Key Findings | Reference |
| 4-Anilinoquinazoline Derivatives | EGFR, VEGFR-2 | Hypoxia-selective dual inhibitors with reduced toxicity.[3][4] | [3][4] |
| 4-Morpholino-2-phenylquinazolines | PI3K p110α | A thieno[3,2-d]pyrimidine derivative showed an IC₅₀ of 2.0 nM.[5] | [5] |
| 2-Morpholino-4-anilinoquinolines | Not specified | Potent anticancer activity against HepG2 cells. | [6][7] |
| 4-Anilinoquinoline-3-carbonitriles | EGFR, HER-2 | Irreversible inhibitors with oral in vivo activity. | [4] |
Caption: Inhibition of key cancer signaling pathways.
Anticancer Activity
The kinase inhibitory properties of these compounds translate into significant cytotoxic effects against various cancer cell lines. For example, 2-morpholino-4-anilinoquinoline derivatives have shown promising activity against the HepG2 liver cancer cell line, with some compounds exhibiting IC₅₀ values in the low micromolar range.[6][7] Similarly, 4-anilinoquinolinylchalcone derivatives have demonstrated high cytotoxicity in breast cancer cells.
Table 3: In Vitro Anticancer Activity of Selected Anilino- and Morpholino-Containing Derivatives
| Compound/Derivative | Cell Line | IC₅₀ / Activity | Reference |
| 2-Morpholino-4-anilinoquinoline (3d) | HepG2 | 8.50 µM | [6] |
| 2-Morpholino-4-anilinoquinoline (3c) | HepG2 | 11.42 µM | [6] |
| 2-Morpholino-4-anilinoquinoline (3e) | HepG2 | 12.76 µM | [6] |
| 4-Morpholino-2-phenylquinazoline derivative (15e) | A375 (Melanoma) | 0.58 µM | [5] |
| (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a) | MDA-MB-231 (Breast Cancer) | 0.11 µM |
Structure-Activity Relationships (SAR)
The extensive research into derivatives of the this compound scaffold has yielded valuable insights into their structure-activity relationships. The nature and position of substituents on both the aniline and the heterocyclic rings play a crucial role in determining the biological activity and selectivity of these compounds.
Key SAR observations include:
-
Substitution on the Anilino Ring: The presence of specific substituents on the aniline moiety can significantly impact kinase inhibitory potency and cellular activity.
-
The Morpholino Group: The morpholino group is often incorporated to enhance solubility and metabolic stability, which can lead to improved pharmacokinetic profiles.
-
The Heterocyclic Core: The nature of the heterocyclic system to which the anilino group is attached (e.g., quinoline, quinazoline) is a primary determinant of the target kinase profile.
Caption: A typical SAR study workflow.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are summarized methodologies for key experiments cited in the literature for related compounds.
Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives
-
Step 1: Chlorination of 2-morpholinoquinolin-4-ol. The starting material, 2-morpholinoquinolin-4-ol, is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 4-chloro-2-morpholinoquinoline.
-
Step 2: Nucleophilic Substitution. The resulting 4-chloro-2-morpholinoquinoline is then reacted with a substituted aniline in a suitable solvent to afford the final 2-morpholino-4-anilinoquinoline derivative. The reaction progress is typically monitored by thin-layer chromatography (TLC).
-
Purification: The crude product is purified using column chromatography on silica gel.
-
Characterization: The structure and purity of the final compounds are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few more hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.[7]
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide range of potent biological activities, particularly as kinase inhibitors with anticancer potential. While the core molecule itself remains underexplored in terms of its specific biological profile, the wealth of data on its more complex analogues provides a strong foundation for future drug discovery efforts.
Future research should focus on:
-
Elucidating the Biological Activity of the Core Scaffold: A thorough investigation into the intrinsic biological effects of this compound is warranted to determine if it possesses any standalone therapeutic potential.
-
Expanding the Chemical Space: The synthesis and evaluation of novel derivatives based on this scaffold could lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties.
-
Exploring New Therapeutic Areas: While oncology has been the primary focus, the diverse activities of related compounds suggest that derivatives of this compound may have applications in other disease areas, such as neurodegenerative and inflammatory disorders.
By continuing to explore the chemical and biological landscape of this versatile scaffold, the scientific community can unlock its full potential in the development of next-generation therapeutics.
References
- 1. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal and Biological Significance of Phenoxazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]
- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(2-Morpholinoethoxy)aniline: Safety, Handling, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, handling procedures, and a detailed synthetic protocol for 4-(2-Morpholinoethoxy)aniline. The information is intended to support researchers and professionals in drug development and other scientific endeavors in the safe and effective use of this compound.
Chemical Identity and Physical Properties
This compound is a morpholine derivative of aniline. The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. This compound is primarily used as a chemical intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.[1]
| Property | Value | Source |
| CAS Number | 52481-41-1 | [2] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [2] |
| Molecular Weight | 222.29 g/mol | [2] |
| IUPAC Name | 4-(2-morpholin-4-ylethoxy)aniline | [2] |
| Synonyms | 4-[2-(4-Morpholinyl)ethoxy]phenylamine | [2] |
| Appearance | Solid | [2] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [2] |
Safety and Hazard Information
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE) and engineering controls should be used when handling this chemical.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
Source: Aggregated from multiple Safety Data Sheets.
Precautionary Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P330 | Rinse mouth. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Source: Aggregated from multiple Safety Data Sheets.
Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
-
It is recommended to store under an inert atmosphere and in a dark place.[2]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Source: Aggregated from multiple Safety Data Sheets.
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on general synthetic methods for analogous compounds and should be adapted and optimized by a qualified chemist.
Reaction Scheme
Caption: Synthetic workflow for this compound.
Materials and Methods
-
Materials: 4-Aminophenol, 4-(2-Chloroethyl)morpholine hydrochloride, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Ethyl acetate, Brine (saturated NaCl solution), Anhydrous sodium sulfate (Na₂SO₄), Silica gel for column chromatography.
-
Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, reflux condenser, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates and chamber, column chromatography setup.
Procedure
-
To a solution of 4-aminophenol (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Biological Context and Applications
While specific signaling pathways for this compound are not extensively documented as it is primarily a synthetic intermediate, compounds with the 4-anilino and morpholine scaffolds are prevalent in drug discovery, particularly in the development of kinase inhibitors for oncology. Derivatives of this core structure have been investigated as inhibitors of key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).
The general mechanism for such inhibitors often involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing phosphorylation of downstream substrates and inhibiting signal transduction pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
A logical workflow for the preliminary biological evaluation of a compound like this compound or its derivatives in a cancer research context is depicted below.
Caption: Workflow for biological evaluation of aniline derivatives.
Disposal Considerations
Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. It is recommended to contact a licensed professional waste disposal service. Contaminated packaging should be treated as the chemical itself.
Disclaimer
The information provided in this document is intended for use by qualified professionals and is based on currently available data. It is the responsibility of the user to conduct their own risk assessment and to handle this chemical in a safe and responsible manner. Google and its affiliates make no warranties, express or implied, and assume no liability in connection with any use of this information.
References
Methodological & Application
Synthesis of 4-(2-Morpholinoethoxy)aniline: A Detailed Protocol for Drug Development Professionals
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 4-(2-morpholinoethoxy)aniline, a key intermediate in the development of various pharmaceutical agents. The synthesis commences with the etherification of 4-nitrophenol with 4-(2-chloroethyl)morpholine, followed by the catalytic reduction of the resulting nitro intermediate to the desired aniline. This document offers detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow, tailored for researchers and professionals in the field of drug development.
Introduction
This compound serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, combining a flexible morpholinoethoxy side chain with a reactive aniline core, make it a valuable precursor for creating compounds with potential therapeutic applications. This protocol outlines a reliable and reproducible method for its preparation from readily available starting materials.
Overall Reaction Scheme
Experimental Protocols
Step 1: Synthesis of 4-(2-Morpholinoethoxy)nitrobenzene
This step involves the Williamson ether synthesis, where the phenoxide of 4-nitrophenol acts as a nucleophile to displace the chloride from 4-(2-chloroethyl)morpholine.
Materials:
-
4-Nitrophenol
-
4-(2-Chloroethyl)morpholine hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
Procedure:
-
To a stirred solution of 4-nitrophenol (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).
-
Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and maintain this temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(2-morpholinoethoxy)nitrobenzene.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Step 2: Synthesis of this compound
The second step involves the reduction of the nitro group of 4-(2-morpholinoethoxy)nitrobenzene to an amine using catalytic hydrogenation.
Materials:
-
4-(2-Morpholinoethoxy)nitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve 4-(2-morpholinoethoxy)nitrobenzene (1.0 eq) in ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (5-10% by weight of the nitro compound).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 3-5 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a light-colored solid.[1]
Data Presentation
| Step | Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount | Product | Theoretical Yield | Actual Yield | % Yield |
| 1 | 4-Nitrophenol | 1.0 | 139.11 | 4-(2-Morpholinoethoxy)nitrobenzene | ||||
| 4-(2-Chloroethyl)morpholine HCl | 1.1 | 186.08 | ||||||
| Potassium Carbonate | 2.5 | 138.21 | ||||||
| 2 | 4-(2-Morpholinoethoxy)nitrobenzene | 1.0 | 252.27 | This compound | ||||
| 10% Pd/C | 0.05-0.1 (w/w) | - |
Note: The actual amounts and yields should be recorded based on the specific experimental run.
Visual Workflow
Caption: Synthetic pathway for this compound.
Safety Precautions
-
4-Nitrophenol is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DMF is a skin and respiratory irritant. Work in a well-ventilated fume hood.
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely in the air.
-
Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and there are no sources of ignition.
This protocol provides a clear and detailed guide for the synthesis of this compound. By following these procedures, researchers can reliably produce this important intermediate for further use in drug discovery and development programs.
References
The Versatility of 4-(2-Morpholinoethoxy)aniline in the Synthesis of Bioactive Molecules
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Morpholinoethoxy)aniline is a key building block in modern organic synthesis, particularly valued in medicinal chemistry and drug development. Its unique structure, incorporating a flexible morpholinoethoxy side chain, imparts favorable physicochemical properties to target molecules, such as enhanced aqueous solubility and bioavailability.[1] This aniline derivative serves as a crucial intermediate in the synthesis of a variety of biologically active compounds, most notably in the development of kinase inhibitors for targeted cancer therapy.[1] The primary amino group provides a reactive handle for the construction of diverse molecular scaffolds, making it an invaluable tool for the synthesis of novel therapeutic agents.
Applications in Organic Synthesis
The principal application of this compound lies in its role as a nucleophile in aromatic substitution and coupling reactions to form complex heterocyclic systems. It is extensively utilized in the synthesis of quinazoline-based kinase inhibitors.
Synthesis of Kinase Inhibitors
This compound is a fundamental component in the synthesis of analogues of Gefitinib, a well-known epidermal growth factor receptor (EGFR) kinase inhibitor. The aniline nitrogen readily participates in nucleophilic aromatic substitution (SNAr) reactions with activated heterocyclic halides, such as 4-chloroquinazolines. This reaction is a cornerstone in constructing the core structure of many EGFR inhibitors. The morpholino group in the final compound often occupies the solvent-exposed region of the ATP-binding pocket of the kinase, contributing to the overall binding affinity and pharmacokinetic profile of the drug.
Signaling Pathway Context
The therapeutic relevance of compounds synthesized from this compound is best understood in the context of the cellular signaling pathways they modulate.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation.[2] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Kinase inhibitors synthesized using this compound, such as Gefitinib analogues, act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, thereby blocking downstream signaling.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical downstream effector of EGFR signaling. Its activation promotes cell survival and proliferation by inhibiting apoptosis and stimulating cell growth. The inhibition of EGFR by molecules derived from this compound consequently leads to the downregulation of the PI3K/Akt pathway, contributing to their anti-cancer effects.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of a representative 4-anilinoquinazoline derivative using this compound.
General Experimental Workflow
The synthesis of kinase inhibitors from this compound typically follows a structured workflow from initial synthesis to biological evaluation.
Protocol 1: Synthesis of N-(4-(2-morpholinoethoxy)phenyl)quinazolin-4-amine
This protocol details the nucleophilic aromatic substitution reaction between 4-chloroquinazoline and this compound.
Materials:
-
4-Chloroquinazoline
-
This compound
-
Isopropanol (IPA)
-
Triethylamine (TEA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
To a solution of 4-chloroquinazoline (1.0 eq) in isopropanol (10 mL/mmol of quinazoline), add this compound (1.1 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the desired product.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 4-anilinoquinazoline derivatives using this compound and related anilines.
| Entry | Aniline Derivative | Quinazoline Derivative | Product | Yield (%) | Purity (%) | M.P. (°C) | Reference |
| 1 | This compound | 4-Chloro-6,7-dimethoxyquinazoline | Gefitinib Analogue | 85 | >98 (HPLC) | 194-196 | [2] |
| 2 | 4-Morpholinoaniline | 4-Chloro-2-phenylquinazoline | 2-Phenyl-N-(4-morpholinophenyl) quinazolin-4-amine | 93 | >99 (HPLC) | 220-222 | [3] |
| 3 | 4-(Phenoxy)aniline | 4-Chloro-2-morpholinoquinoline | 2-Morpholino-N-(4-phenoxyphenyl) quinolin-4-amine | 30 | >98 (HPLC) | 188-190 | [3] |
| 4 | 4-Chloroaniline | 4-Chloro-2-morpholinoquinoline | N-(4-Chlorophenyl)-2-morpholino quinolin-4-amine | 93 | >99 (HPLC) | 210-212 | [3] |
Characterization Data for N-(4-(2-morpholinoethoxy)phenyl)quinazolin-4-amine (Representative):
-
1H NMR (400 MHz, DMSO-d6): δ 9.55 (s, 1H), 8.50 (s, 1H), 8.35 (d, J = 8.0 Hz, 1H), 7.80 (t, J = 7.6 Hz, 1H), 7.70 (d, J = 8.8 Hz, 2H), 7.55 (t, J = 7.6 Hz, 1H), 7.00 (d, J = 8.8 Hz, 2H), 4.15 (t, J = 5.6 Hz, 2H), 3.60 (t, J = 4.8 Hz, 4H), 2.75 (t, J = 5.6 Hz, 2H), 2.50 (t, J = 4.8 Hz, 4H).
-
MS (ESI): m/z calculated for C22H24N4O2 [M+H]+: 389.19, found: 389.20.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of kinase inhibitors. Its use allows for the straightforward introduction of a solubilizing and pharmacologically favorable morpholinoethoxy moiety. The synthetic protocols are generally robust and high-yielding, making this reagent attractive for both academic research and industrial drug development. The continued exploration of this and similar building blocks will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(2-Morpholinoethoxy)aniline as a Precursor for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-(2-Morpholinoethoxy)aniline as a versatile precursor in the synthesis of potent kinase inhibitors. The methodologies outlined herein are based on established synthetic strategies for analogous compounds and are intended to serve as a comprehensive guide for researchers in the field of drug discovery and development.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. A significant number of small molecule kinase inhibitors are characterized by a core scaffold that interacts with the ATP-binding site of the kinase. The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are prominent examples, forming the structural basis of numerous approved drugs such as Gefitinib and Lapatinib.
The aniline moiety plays a crucial role in the binding of these inhibitors to the hinge region of the kinase domain. The morpholinoethoxy group is a common substituent in many kinase inhibitors, often enhancing solubility and providing additional interaction points within the kinase active site. Therefore, this compound represents a valuable and strategic building block for the synthesis of novel kinase inhibitors with potentially improved pharmacological properties.
This document details the synthetic routes to incorporate this compound into kinase inhibitor scaffolds, protocols for evaluating their biological activity, and representative data for analogous compounds.
Synthetic Applications
The primary synthetic application of this compound in this context is its use as the aniline component in the synthesis of 4-anilinoquinazoline or related heterocyclic kinase inhibitors. The most common approach involves the nucleophilic aromatic substitution reaction between a 4-chloro-substituted heterocyclic core and this compound.
General Synthesis of 4-(4-(2-Morpholinoethoxy)phenylamino)quinazoline Derivatives
A prevalent method for the synthesis of 4-anilinoquinazoline derivatives involves the reaction of a 4-chloroquinazoline with the desired aniline.[1] This reaction is typically carried out in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), often with the addition of a base to neutralize the HCl generated during the reaction. Microwave-assisted synthesis can also be employed to accelerate the reaction.[1]
Experimental Protocols
Synthesis of N-(4-(2-Morpholinoethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine (A Representative Kinase Inhibitor)
This protocol describes a representative synthesis of a 4-anilinoquinazoline derivative using this compound.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
This compound
-
Isopropanol (anhydrous)
-
Triethylamine (or Diisopropylethylamine)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol, 1.0 eq).
-
Add anhydrous isopropanol (10 mL) to dissolve the starting material.
-
Add this compound (1.1 mmol, 1.1 eq) to the solution.
-
Add triethylamine (1.5 mmol, 1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-8 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 10:1 Dichloromethane:Methanol solvent system).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% Methanol in Dichloromethane) to afford the desired product, N-(4-(2-Morpholinoethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
In Vitro Kinase Inhibition Assay (Generic Protocol for EGFR)
This protocol outlines a general method for determining the in vitro inhibitory activity of a synthesized compound against a target kinase, such as the Epidermal Growth Factor Receptor (EGFR).
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar detection system)
-
384-well white microtiter plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compound in DMSO.
-
In a 384-well plate, add 0.5 µL of the diluted inhibitor or vehicle (DMSO) control.
-
Prepare a solution of EGFR kinase in kinase assay buffer and add 4 µL to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the kinase.
-
Prepare a solution of the peptide substrate and ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding 0.5 µL of the substrate/ATP mixture to each well.[2]
-
Incubate the reaction at room temperature for 60 minutes.[2]
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[2][3]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
Materials:
-
Cancer cell line (e.g., A431 for EGFR-overexpressing, MCF-7 for breast cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Synthesized inhibitor compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized inhibitor compound in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.[6]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization.[6]
-
Measure the absorbance of the samples at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 650 nm can be used for background subtraction.[6]
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percent viability against the logarithm of the inhibitor concentration.
Data Presentation
The following tables provide representative quantitative data for kinase inhibitors with structural similarities to those that can be synthesized from this compound. This data is intended to illustrate the potential potency and selectivity that can be achieved.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Anilinoquinazoline Derivatives.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 19h | EGFR | 0.47 | [7] |
| Compound 33 | EGFR | 3000 | [8] |
| Compound 15a | VEGFR-2 | 560 | [9] |
| Compound 15b | EGFR | 150 | [9] |
| Compound 15e | EGFR | 690 | [9] |
Table 2: In Vitro Antiproliferative Activity of Representative Anilinoquinazoline Derivatives.
| Compound ID | Cell Line | GI₅₀ (µM) | Cancer Type | Reference |
| Compound 30 | A431 | 3.5 | Skin Epidermoid Carcinoma | [8] |
| Compound 33 | A431 | 3 | Skin Epidermoid Carcinoma | [8] |
| Compound 15b | HT-29 | 5.27 | Colorectal Carcinoma | [9] |
| Compound 15b | MCF-7 | 4.41 | Breast Adenocarcinoma | [9] |
| Compound 15b | H460 | 11.95 | Large Cell Lung Cancer | [9] |
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the development of kinase inhibitors from this compound.
Caption: Generic Receptor Tyrosine Kinase Signaling Pathway.
Caption: Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation.
Caption: Logical Relationship in Kinase Inhibitor Development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. promega.de [promega.de]
- 3. promega.com [promega.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
Application Notes and Protocols for Reactions Involving 4-(2-Morpholinoethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Morpholinoethoxy)aniline is a key building block in medicinal chemistry and drug development. Its unique structure, featuring a reactive aniline moiety and a flexible morpholinoethoxy side chain, imparts desirable physicochemical properties to target molecules, such as improved solubility and bioavailability. This document provides detailed experimental protocols for common and important reactions involving this compound, including amide coupling, Ullmann condensation, and reductive amination. Furthermore, it delves into the biological context of molecules derived from this scaffold, with a focus on the inhibition of key signaling pathways in cancer, such as the EGFR and PI3K/Akt pathways.
Amide Coupling: Synthesis of N-[4-(2-Morpholinoethoxy)phenyl]acetamide
Amide bond formation is a fundamental transformation in the synthesis of a vast array of pharmaceuticals. The following protocol details the synthesis of an acetamide derivative of this compound, a reaction that can be adapted for the coupling of various carboxylic acids to this aniline.
Experimental Protocol
This protocol is adapted from the synthesis of N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate[1].
Reaction Scheme:
Materials:
-
This compound
-
Acetyl Chloride
-
Potassium Carbonate (K₂CO₃)
-
Dry Dichloromethane (DCM)
-
Water
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a well-stirred solution of this compound (1.0 eq.) and potassium carbonate (3.0 eq.) in dry dichloromethane (DCM), add acetyl chloride (1.1 eq.) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the excess DCM under reduced pressure.
-
Wash the resulting solid with water to remove inorganic salts.
-
Recrystallize the crude product from a mixture of hexane and ethyl acetate to yield the pure N-[4-(2-morpholinoethoxy)phenyl]acetamide.
Data Presentation
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| This compound | Acetyl Chloride | K₂CO₃ | DCM | 0 °C to RT | 4-6 | ~82% | [1] |
| 4-amino-N-(4-methoxybenzyl)benzamide | 2,5-dimethylthiazole-4-carboxylic acid | DIPEA | Acetonitrile | 23 °C | 18 | 80 | [2] |
Experimental Workflow
Caption: Workflow for the amide coupling of this compound.
Ullmann Condensation: Synthesis of Diaryl Ethers
The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-oxygen bond between an aryl halide and an alcohol or phenol. This reaction is valuable for the synthesis of diaryl ethers, which are present in numerous biologically active compounds. The following is a representative protocol for the Ullmann condensation of this compound with an aryl halide.
Experimental Protocol
This protocol is a representative example adapted from established Ullmann condensation methodologies[3][4]. Optimization may be required for specific substrates.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodotoluene)
-
Copper(I) iodide (CuI)
-
L-proline or N-methylglycine (ligand)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq.), the aryl halide (1.2 eq.), CuI (0.1 eq.), L-proline (0.2 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMSO.
-
Heat the reaction mixture to 90-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Aniline | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Representative Aniline | Aryl Iodide | CuI / L-proline | K₂CO₃ | DMSO | 90 | 24 | Good-Excellent | [5] |
| Representative Aniline | Aryl Bromide | CuI / N-methylglycine | Cs₂CO₃ | DMF | 110 | 18 | Good-Excellent | General Ullmann Protocol |
Experimental Workflow
This compound + R1-CO-R2 -> N-alkylated derivative (where R1, R2 = H, alkyl, aryl)
Caption: Simplified EGFR signaling pathway and the point of inhibition by Gefitinib.
This document provides a foundational understanding and practical protocols for the utilization of this compound in synthetic and medicinal chemistry. The provided methods are intended as a guide for trained professionals and may require optimization for specific applications.
References
Functionalization of the Aniline Group of 4-(2-Morpholinoethoxy)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the primary aromatic amine of 4-(2-Morpholinoethoxy)aniline. This versatile building block is of significant interest in medicinal chemistry and drug development due to its potential to introduce a solubilizing morpholinoethoxy moiety into target molecules. The functionalization of the aniline group allows for the construction of a diverse range of derivatives, including amides, secondary and tertiary amines, azo compounds, and sulfonamides, which are key structural motifs in many biologically active compounds.
Overview of Functionalization Strategies
The aniline group of this compound is a versatile functional handle that can undergo a variety of chemical transformations. The primary reactions discussed in these notes are:
-
N-Acylation: Formation of an amide bond, a common feature in many pharmaceutical agents, by reacting the aniline with an acylating agent.
-
N-Alkylation: Introduction of alkyl or arylalkyl groups to generate secondary or tertiary amines.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of diarylamines.
-
Diazotization and Azo Coupling: Conversion of the aniline to a diazonium salt, which can then be coupled with electron-rich aromatic compounds to form vibrantly colored azo compounds.
-
N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a class of compounds with a broad spectrum of biological activities.
Experimental Protocols and Data
N-Acylation: Synthesis of N-[4-(2-Morpholinoethoxy)phenyl]acetamide
This protocol describes the synthesis of an acetamide derivative, a common strategy to modify the properties of an aniline or to serve as an intermediate for further functionalization.
Reaction Scheme:
Experimental Protocol:
-
Dissolution: Dissolve N-[4-Hydroxyphenyl]acetamide (1.0 g, 6.62 mmol) in ethyl methyl ketone (100 ml).
-
Base Addition: Add anhydrous potassium carbonate (3.0–4.0 g) to the solution.
-
Initial Reflux: Reflux the reaction mixture for 2 hours.
-
Addition of Alkylating Agent: Add 4-(2-chloroethyl) morpholine hydrochloride (1.0 g, 6.68 mmol) to the refluxing mixture.
-
Continued Reflux: Continue to reflux with continuous stirring for 7 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the slurry and remove the solvent from the filtrate under reduced pressure.
-
Crystallization: Crystallize the resulting solid from a mixture of ethyl acetate and ether to yield the final product.[1]
Quantitative Data:
| Product | Yield | Melting Point | Molecular Formula | Reference |
| N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate | 81.81% | 100–102°C | C₁₄H₂₀N₂O₃·H₂O | [1] |
Characterization Data:
-
Crystal Data: Triclinic, P-1, a = 7.0560 (3) Å, b = 10.2859 (6) Å, c = 10.7234 (6) Å, α = 87.572 (3)°, β = 73.326 (3)°, γ = 79.876 (3)°.[1]
N-Alkylation: Synthesis of N-Benzyl-4-(2-Morpholinoethoxy)aniline
This protocol provides a general method for the N-alkylation of anilines, which can be adapted for this compound to produce secondary amines.
Reaction Scheme:
Experimental Protocol (Adapted from a general procedure):
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol or acetonitrile.
-
Base Addition: Add a base, such as potassium carbonate or triethylamine (2.0 equiv.), to the mixture.
-
Alkylating Agent Addition: Add benzyl chloride (1.1 equiv.) dropwise to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired N-benzylaniline.
Quantitative Data (Representative for N-Alkylation of Anilines):
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| Aniline | Benzyl chloride | N-Benzylaniline | Varies | [2] |
| This compound (Predicted) | Benzyl chloride | N-Benzyl-4-(2-Morpholinoethoxy)aniline | Good |
Buchwald-Hartwig Amination: Synthesis of N-(4-methoxyphenyl)-4-(2-morpholinoethoxy)aniline
The Buchwald-Hartwig amination is a highly efficient method for the synthesis of diarylamines. This protocol is a general procedure that can be optimized for the specific substrates.
Reaction Scheme:
Experimental Protocol (General):
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 7.5 mol%) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the aryl halide (e.g., 4-iodoanisole, 1.0 equiv.), this compound (1.2 equiv.), and a base (e.g., Cs₂CO₃, 1.4 equiv.).
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative for Buchwald-Hartwig Amination):
| Aryl Halide | Amine | Catalyst/Ligand | Base | Yield | Reference |
| Aryl Bromide | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Varies | [3] |
| 4-Iodoanisole | This compound (Predicted) | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Good |
Diazotization and Azo Coupling: Synthesis of a Phenylazo-Naphthol Dye
This protocol outlines the formation of a diazonium salt from this compound, followed by coupling with 2-naphthol to form a brightly colored azo dye.
Reaction Scheme:
-
Diazotization: [this compound] + NaNO₂ + 2HCl -> [4-(2-Morpholinoethoxy)benzenediazonium chloride] + NaCl + 2H₂O
-
Azo Coupling: [4-(2-Morpholinoethoxy)benzenediazonium chloride] + 2-Naphthol -> [1-((4-(2-Morpholinoethoxy)phenyl)azo)naphthalen-2-ol] + HCl
Experimental Protocol (Adapted from a general procedure):
Part A: Diazotization
-
Aniline Solution: Dissolve this compound (1.0 equiv.) in a mixture of concentrated hydrochloric acid (2.5 equiv.) and water.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 equiv.) dropwise, keeping the temperature below 5 °C.
-
Stirring: Stir the mixture for an additional 15-20 minutes at 0-5 °C. The resulting solution contains the diazonium salt.
Part B: Azo Coupling
-
Naphthol Solution: Dissolve 2-naphthol (1.0 equiv.) in an aqueous solution of sodium hydroxide.
-
Cooling: Cool this solution to 0-5 °C in an ice bath.
-
Coupling: Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring. A colored precipitate will form immediately.
-
Completion: Continue stirring for 30 minutes in the ice bath.
-
Isolation: Collect the azo dye by vacuum filtration, wash thoroughly with cold water, and dry.[4]
Quantitative Data (Representative for Azo Coupling):
| Aniline Derivative | Coupling Agent | Product | Yield | UV-Vis (λmax) | Reference |
| Aniline | 2-Naphthol | 1-(Phenylazo)-2-naphthol | High | ~480 nm | [4] |
| This compound (Predicted) | 2-Naphthol | 1-((4-(2-Morpholinoethoxy)phenyl)azo)naphthalen-2-ol | Good | Red-shifted |
N-Sulfonylation: Synthesis of N-[4-(2-Morpholinoethoxy)phenyl]-4-methylbenzenesulfonamide
This protocol describes the synthesis of a sulfonamide derivative, a valuable pharmacophore.
Reaction Scheme:
Experimental Protocol (General):
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent such as pyridine or dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Slowly add p-toluenesulfonyl chloride (1.05 equiv.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-water and, if necessary, acidify with dilute HCl to precipitate the product.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure sulfonamide.
Quantitative Data (Representative for N-Sulfonylation):
| Aniline | Sulfonyl Chloride | Product | Yield | Reference |
| Aniline | p-Toluenesulfonyl chloride | N-Phenyl-4-methylbenzenesulfonamide | Good | [1] |
| This compound (Predicted) | p-Toluenesulfonyl chloride | N-[4-(2-Morpholinoethoxy)phenyl]-4-methylbenzenesulfonamide | Good |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Aniline and its derivatives can be toxic. Avoid inhalation, ingestion, and skin contact.
-
Acyl chlorides, sulfonyl chlorides, and strong acids are corrosive. Handle with care.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
Conclusion
The aniline group of this compound provides a versatile platform for the synthesis of a wide array of derivatives. The protocols outlined in these application notes offer robust starting points for researchers to explore the chemical space around this valuable building block. The provided quantitative data, though in some cases representative, should serve as a useful benchmark for reaction optimization. Further investigation and adaptation of these methods will undoubtedly lead to the discovery of novel compounds with potential applications in drug discovery and materials science.
References
Application Notes and Protocols for the Use of 4-(2-Morpholinoethoxy)aniline in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Morpholinoethoxy)aniline is a versatile bifunctional molecule incorporating a primary aromatic amine and a morpholinoethoxy side chain. This unique combination of functionalities makes it a valuable building block in the synthesis of a variety of heterocyclic compounds, particularly those with potential applications in medicinal chemistry and drug development. The primary amino group serves as a key handle for cyclization reactions, while the morpholinoethoxy moiety can enhance solubility, modulate pharmacokinetic properties, and provide additional interaction points with biological targets.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the preparation of quinoline-based heterocyclic systems, which are prominent scaffolds in numerous therapeutic agents.
Application: Synthesis of 4-Anilinoquinoline Derivatives
One of the primary applications of this compound is in the synthesis of 4-anilinoquinoline derivatives. This class of compounds is of significant interest in drug discovery, particularly in the development of kinase inhibitors for oncology. The general synthetic strategy involves the nucleophilic substitution of a leaving group at the 4-position of a quinoline ring system with the primary amine of this compound.
A representative example is the synthesis of N-(4-(2-morpholinoethoxy)phenyl)quinolin-4-amine derivatives. The morpholinoethoxy side chain in these molecules can improve aqueous solubility and provide a vector for further chemical modification.
General Reaction Scheme:
Caption: General reaction scheme for the synthesis of 4-anilinoquinoline derivatives.
Experimental Protocols
The following section details the experimental procedures for the synthesis of a representative 4-anilinoquinoline derivative using this compound.
Protocol 1: Synthesis of 2-Morpholino-N-(4-(2-morpholinoethoxy)phenyl)quinolin-4-amine
This protocol is adapted from a general procedure for the synthesis of 2-morpholino-4-anilinoquinoline derivatives.[1]
Materials:
-
4-Chloro-2-morpholinoquinoline
-
This compound
-
Ethanol
-
Acetone
Procedure:
-
To a solution of 4-chloro-2-morpholinoquinoline (0.2 g, 0.87 mmol) in ethanol (10 mL), add this compound (1.7 mmol).
-
Reflux the resulting mixture overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, evaporate the ethanol under reduced pressure.
-
Wash the resulting residue with acetone and filter to yield the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Experimental Workflow:
Caption: Workflow for the synthesis of 2-Morpholino-N-(4-(2-morpholinoethoxy)phenyl)quinolin-4-amine.
Data Presentation
The following table summarizes the expected quantitative data for a representative 2-morpholino-4-anilinoquinoline derivative, based on reported literature values for analogous compounds.[1]
| Compound ID | Molecular Formula | Yield (%) | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | HRMS (ESI, [M+H]+) m/z |
| 3e (analogue) | C24H25N5O3 | 24 | 12.87 (s, 1H), 10.18 (s, 1H), 8.79–7.24 (m, 11H), 6.18 (s, 1H), 3.73–3.69 (m, 8H), 2.79 (s, 3H) | 165.99, 164.24, 153.94, 152.98, 151.44, 151.41, 151.02, 136.46, 132.87, 127.38, 124.70, 124.65, 123.47, 122.77, 114.92, 109.44, 86.00, 66.02, 47.07, 26.50 | Calculated: 456.2030; Found: 456.2034 |
Note: Data for compound 3e (4-(4-(2-Morpholinoquinolin-4-ylamino)phenoxy)-N-methylpyridine-2-carboxamide) is presented as a representative example of a complex anilinoquinoline. The expected data for the direct product of this compound would differ but follow a similar characterization pattern.
Signaling Pathway Context
Many 4-anilinoquinoline derivatives are designed as inhibitors of receptor tyrosine kinases (RTKs) involved in cancer cell signaling. For instance, they can target pathways regulated by receptors like MET, VEGFR, and EGFR. The inhibition of these pathways can lead to the suppression of cell growth, proliferation, and migration.
Caption: Simplified signaling pathway showing the inhibitory action of 4-anilinoquinoline derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds, particularly 4-anilinoquinolines. The provided protocols and data serve as a foundational guide for researchers in the field of medicinal chemistry and drug development to explore the potential of this building block in creating novel therapeutic agents. The presence of the morpholinoethoxy group offers a strategic advantage for enhancing the druglike properties of the final compounds.
References
Application Notes and Protocols for the Detection and Quantification of 4-(2-Morpholinoethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 4-(2-Morpholinoethoxy)aniline, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are designed for use in quality control, impurity profiling, and pharmacokinetic studies.
Introduction
This compound is an aromatic amine containing a morpholine moiety. Its accurate quantification is crucial to ensure the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and finished drug products. The methods described herein are based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for higher sensitivity and selectivity.
Analytical Methods Overview
Two primary analytical methods are presented for the quantification of this compound:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A robust and widely accessible method suitable for routine quality control and quantification in bulk drug substances and pharmaceutical formulations.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the determination of trace levels of this compound, particularly in complex matrices such as biological fluids or for impurity analysis.
Experimental Protocols
Method 1: RP-HPLC-UV for Quantification in Bulk Material and Pharmaceutical Formulations
This method is designed for the accurate quantification of this compound in samples where it is a major component.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
3.1.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium acetate in water, pH adjusted to 3.5 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 20-80% B; 10-12 min: 80% B; 12.1-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase A to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (Bulk Material): Accurately weigh approximately 10 mg of the bulk material, dissolve in 10 mL of methanol, and dilute to a suitable concentration with mobile phase A.
-
Sample Preparation (Pharmaceutical Formulation): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 10 mg of the active ingredient into a 50 mL volumetric flask. Add 30 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Centrifuge an aliquot and dilute the supernatant to a suitable concentration with mobile phase A.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
3.1.4. Data Presentation: Method Validation Summary (RP-HPLC-UV)
The following table summarizes the typical validation parameters for the HPLC-UV method.
| Validation Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 |
| Precision (%RSD) | < 2.0 |
| Accuracy (Recovery %) | 98.0 - 102.0 |
| Specificity | No interference from common excipients |
Method 2: LC-MS/MS for Trace Quantification and Bioanalysis
This method provides high sensitivity and is suitable for the analysis of this compound in complex matrices, such as for impurity profiling or in biological samples.
3.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Internal Standard (IS), e.g., a deuterated analog or a structurally similar compound.
3.2.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-5 min: 10-90% B; 5-6 min: 90% B; 6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
3.2.3. Mass Spectrometry Parameters
| Parameter | Value |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temperature | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | Precursor Ion (m/z) -> Product Ion (m/z) |
| This compound | 223.1 -> 100.1 (Quantifier), 223.1 -> 120.1 (Qualifier) |
| Internal Standard (Example) | Dependent on IS used |
3.2.4. Sample Preparation
-
For Impurity Analysis: Prepare samples as described in the HPLC-UV method, ensuring final concentrations are within the linear range of the LC-MS/MS method.
-
For Bioanalysis (Plasma/Serum):
-
To 100 µL of plasma/serum, add 20 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
3.2.5. Data Presentation: Method Validation Summary (LC-MS/MS)
The following table summarizes the typical validation parameters for the LC-MS/MS method.
| Validation Parameter | Result |
| Linearity (ng/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.03 |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 |
| Precision (%RSD) | < 15.0 |
| Accuracy (Recovery %) | 85.0 - 115.0 |
| Matrix Effect | Monitored and compensated for by internal standard |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound.
Caption: General workflow for the analytical determination of this compound.
4.2. Forced Degradation Study Logical Pathway
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. The following diagram outlines the logical pathway for such a study.
Caption: Logical pathway for a forced degradation study of this compound.
Application Notes & Protocols: N-Alkylation of 4-(2-Morpholinoethoxy)aniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the N-alkylation of 4-(2-Morpholinoethoxy)aniline, a versatile intermediate in pharmaceutical synthesis.[1] Two primary, reliable methods are presented: direct alkylation via nucleophilic substitution with alkyl halides and reductive amination with carbonyl compounds. Each protocol includes step-by-step instructions, quantitative data tables, and a corresponding workflow diagram to ensure reproducibility and clarity for researchers in medicinal chemistry and drug development.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules.[1] The morpholino group often enhances aqueous solubility and bioavailability, making this compound a valuable starting material for drug candidates.[1] N-alkylation of the primary aniline group is a fundamental transformation that allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
This guide details two robust methods for achieving N-alkylation of this substrate:
-
Direct Alkylation with Alkyl Halides: A classic nucleophilic aliphatic substitution method.[2]
-
Reductive Amination: A widely used one-pot reaction involving the formation and subsequent reduction of an imine intermediate, often favored for its mild conditions.[3]
Method 1: Direct N-Alkylation with an Alkyl Halide
This method involves the direct reaction of the primary amine with an alkyl halide in the presence of a base. The reaction proceeds via an S_N2 mechanism where the amine acts as the nucleophile.[4] The base is crucial for neutralizing the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5]
Experimental Protocol
Reaction Scheme: Aniline Derivative + Alkyl Halide --(Base, Solvent)--> N-Alkyl-Aniline Derivative + Base·HX
Materials:
-
This compound
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF.
-
Add anhydrous potassium carbonate to the stirred solution.
-
Slowly add the alkyl halide (e.g., Benzyl Bromide) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Data Presentation: Reagents & Conditions
Table 1: Reagent Quantities for Direct Alkylation
| Reagent | Molar Mass ( g/mol ) | Amount | Equivalents | Role |
|---|---|---|---|---|
| This compound | 222.28[6] | 1.00 g / 4.50 mmol | 1.0 | Starting Material |
| Benzyl Bromide | 171.04 | 0.85 g / 4.95 mmol | 1.1 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.24 g / 9.00 mmol | 2.0 | Base |
| DMF | - | 20 mL | - | Solvent |
Table 2: Reaction Parameters and Expected Outcome
| Parameter | Value |
|---|---|
| Temperature | Room Temperature (~25 °C) |
| Reaction Time | 18 hours |
| Expected Yield | 80-90% |
Experimental Workflow
Method 2: N-Alkylation via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds. It begins with the condensation of the amine and a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the target amine.[3] Using a mild reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃] is advantageous as it is selective for the imine over the carbonyl starting material and tolerates weakly acidic conditions that favor imine formation.
Experimental Protocol
Reaction Scheme: Aniline Derivative + R-CHO --(Acid catalyst, -H₂O)--> Imine --([H])--> N-Alkyl-Aniline Derivative
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium Triacetoxyborohydride [NaBH(OAc)₃]
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (optional, catalyst)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound and the carbonyl compound (e.g., Benzaldehyde) in anhydrous DCM.
-
If required, add a catalytic amount of acetic acid to facilitate imine formation. Stir for 30-60 minutes at room temperature.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Reagents & Conditions
Table 3: Reagent Quantities for Reductive Amination
| Reagent | Molar Mass ( g/mol ) | Amount | Equivalents | Role |
|---|---|---|---|---|
| This compound | 222.28[6] | 1.00 g / 4.50 mmol | 1.0 | Starting Material |
| Benzaldehyde | 106.12 | 0.52 g / 4.95 mmol | 1.1 | Carbonyl Source |
| NaBH(OAc)₃ | 211.94 | 1.43 g / 6.75 mmol | 1.5 | Reducing Agent |
| Dichloromethane (DCM) | - | 25 mL | - | Solvent |
Table 4: Reaction Parameters and Expected Outcome
| Parameter | Value |
|---|---|
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 8 hours |
| Expected Yield | 85-95% |
Experimental Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Amination [fishersci.co.uk]
- 5. US2541655A - Alkylation of aromatic amines - Google Patents [patents.google.com]
- 6. This compound | C12H18N2O2 | CID 6484711 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(2-Morpholinoethoxy)aniline in the Development of Novel Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-(2-Morpholinoethoxy)aniline as a versatile scaffold for the development of novel imaging agents. The document outlines synthetic protocols, key quantitative data for analogous compounds, and methodologies for in vitro and in vivo evaluation, offering a foundational guide for researchers in this field.
Introduction
This compound is a bifunctional molecule that presents a valuable starting point for the synthesis of targeted imaging probes. The primary amine group on the aniline ring serves as a versatile handle for conjugation to various targeting vectors, such as small molecule inhibitors, peptides, or antibodies. The morpholinoethoxy side chain can enhance aqueous solubility and influence the pharmacokinetic profile of the resulting imaging agent, potentially leading to improved biodistribution and clearance properties. This scaffold is particularly promising for the development of agents for oncology, neurology, and cardiology applications, where specific molecular targets are often overexpressed.
Key Applications
The structural features of this compound make it a suitable precursor for developing a range of imaging agents, including:
-
PET (Positron Emission Tomography) Tracers: The aniline moiety can be readily incorporated into heterocyclic systems that can be labeled with positron-emitting radionuclides such as Fluorine-18 or Carbon-11.
-
SPECT (Single Photon Emission Computed Tomography) Probes: The scaffold can be modified to chelate radiometals like Technetium-99m or Indium-111.
-
Fluorescent Probes: The aniline nitrogen can be derivatized with fluorophores for in vitro and in vivo optical imaging applications.
Quantitative Data Summary
While specific quantitative data for imaging agents directly derived from this compound are not extensively available in the public domain, the following table summarizes the in vitro anticancer activity of structurally related 2-morpholino-4-anilinoquinoline derivatives. These compounds share the morpholino and aniline substructures, providing valuable insights into the potential efficacy of this chemical class. The data is extracted from a study by Al-Suwaidan et al. (2024) on their activity against the HepG2 cancer cell line.[1]
| Compound ID | Aniline Substitution Pattern | IC50 (µM) against HepG2 Cells |
| 3c | 4-((4-ethylpiperazin-1-yl)methyl)aniline | 11.42 |
| 3d | 4-morpholinoaniline | 8.50 |
| 3e | 4-(4-(N-methylpicolinamido)phenoxy)aniline | 12.76 |
| Sorafenib | (Reference Compound) | 5.2 |
Experimental Protocols
The following protocols are based on established methodologies for the synthesis and evaluation of related anilinoquinoline derivatives and can be adapted for the development of imaging agents from this compound.
Protocol 1: Synthesis of a 4-(2-Morpholinoethoxy)anilino-quinazoline/quinoline Core Structure
This protocol describes a general method for the synthesis of a core heterocyclic scaffold, which can be further modified for radiolabeling. The procedure is adapted from the synthesis of 2-morpholino-4-anilinoquinoline derivatives.[1]
Materials:
-
2-chloro-4-iodoquinazoline or a similar reactive heterocyclic precursor
-
This compound
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dried reaction flask, add the 2-chloro-4-iodoquinazoline precursor (1 equivalent), this compound (1.2 equivalents), Pd2(dba)3 (0.05 equivalents), Xantphos (0.1 equivalents), and Cs2CO3 (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol 2: Radiolabeling with Fluorine-18 for PET Imaging
This protocol outlines a general procedure for the nucleophilic fluorination of a suitable precursor for PET imaging.
Materials:
-
Precursor molecule with a leaving group (e.g., tosylate, mesylate, or nitro group)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Phase transfer catalyst (e.g., Kryptofix 2.2.2)
-
Potassium carbonate (K2CO3)
-
Anhydrous acetonitrile
-
HPLC for purification
-
Radio-TLC for quality control
Procedure:
-
Aseptically transfer the aqueous [¹⁸F]fluoride solution to a shielded hot cell.
-
Add a solution of Kryptofix 2.2.2 and K2CO3 in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
Dissolve the precursor molecule in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride.
-
Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a defined time (e.g., 10-20 minutes).
-
Cool the reaction mixture and dilute with the HPLC mobile phase.
-
Purify the radiolabeled product using semi-preparative HPLC.
-
Collect the fraction containing the desired product and remove the solvent under reduced pressure.
-
Formulate the final product in a sterile, pyrogen-free solution for injection.
-
Perform quality control tests, including radiochemical purity (radio-TLC and HPLC), specific activity, and sterility.
Protocol 3: In Vitro Cell Binding Assay
This protocol describes a method to evaluate the binding affinity of the synthesized compounds to a specific target in a cell-based assay.
Materials:
-
Cancer cell line overexpressing the target of interest
-
Radiolabeled imaging agent
-
Unlabeled compound for competition
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Gamma counter or scintillation counter
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Incubate the cells with increasing concentrations of the radiolabeled imaging agent in the absence (for total binding) or presence (for non-specific binding) of a high concentration of the corresponding unlabeled compound.
-
After incubation for a specified time at a controlled temperature, wash the cells with ice-cold PBS to remove unbound radioactivity.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using a gamma counter or scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the saturation binding data.
Protocol 4: In Vivo Biodistribution Study
This protocol outlines the procedure for assessing the biodistribution of the radiolabeled imaging agent in a tumor-bearing animal model.
Materials:
-
Tumor-bearing mice (e.g., xenograft model)
-
Radiolabeled imaging agent
-
Anesthetic
-
Gamma counter
-
Dissection tools
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Inject a known amount of the radiolabeled imaging agent intravenously via the tail vein.
-
At various time points post-injection (e.g., 30, 60, 120 minutes), euthanize a cohort of animals.
-
Dissect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, kidneys, muscle, bone, and brain).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Analyze the data to determine the tumor uptake, clearance profile, and tumor-to-background ratios.
Visualizations
Experimental Workflow
Caption: Workflow for developing imaging agents.
Signaling Pathway
Caption: Inhibition of RTK signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Morpholinoethoxy)aniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 4-(2-Morpholinoethoxy)aniline. The following sections offer detailed experimental protocols, frequently asked questions (FAQs), and troubleshooting guides to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-aminophenol with 4-(2-chloroethyl)morpholine or a similar alkylating agent in the presence of a base. The reaction proceeds via an S\textsubscript{N}2 mechanism.[1][2][3]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 4-aminophenol and an N-alkylated morpholine derivative, typically 4-(2-chloroethyl)morpholine. It is also possible to start from 4-nitrophenol, which requires an additional reduction step to convert the nitro group to an amine after the etherification.[4][5]
Q3: What are the critical parameters that influence the yield of the reaction?
A3: The yield of this compound synthesis is significantly influenced by the choice of base, solvent, reaction temperature, and the purity of the starting materials. The prevention of side reactions, such as elimination and N-alkylation, is also crucial for maximizing the yield.
Q4: What are the common side reactions to be aware of?
A4: The primary side reaction of concern in the Williamson ether synthesis is the elimination of the alkyl halide, which is favored by strong, bulky bases and higher temperatures.[1] N-alkylation of the aniline functional group on 4-aminophenol can also occur, leading to undesired byproducts.[6]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be visualized.[7][8]
Troubleshooting Guide
Low yields and the formation of impurities are common challenges in the synthesis of this compound. This guide addresses specific issues you might encounter during your experiments.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation of 4-Aminophenol | Use a sufficiently strong base to ensure complete deprotonation of the phenolic hydroxyl group. The pKa of the conjugate acid of the base should be higher than the pKa of the phenol. Consider using stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an appropriate anhydrous solvent. |
| Poor Quality of Reagents | Ensure that 4-aminophenol and 4-(2-chloroethyl)morpholine are of high purity. Impurities in the starting materials can lead to side reactions and lower yields. Use freshly distilled or recrystallized starting materials if necessary. Ensure solvents are anhydrous, as water can react with strong bases. |
| Suboptimal Reaction Temperature | The reaction temperature is a critical factor. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If the temperature is too high, it can promote the elimination side reaction. The optimal temperature should be determined empirically, but starting at a moderate temperature (e.g., 50-80 °C) and monitoring the reaction by TLC is a good approach. |
| Inefficient Alkylating Agent | While 4-(2-chloroethyl)morpholine is commonly used, the corresponding bromide or iodide derivatives are more reactive and can lead to higher yields or allow for milder reaction conditions. However, they are also more expensive and may be less stable. |
| Side Reaction: Elimination | Use a less sterically hindered base. Ensure the reaction temperature is not excessively high. Since 4-(2-chloroethyl)morpholine is a primary halide, elimination is less likely but can still occur. |
Problem 2: Presence of Multiple Products (Impurities)
| Possible Cause | Suggested Solution |
| N-Alkylation of 4-Aminophenol | The amino group of 4-aminophenol can also be alkylated. To minimize this, consider protecting the amine group before the etherification step, for example, by acetylation. The protecting group can then be removed after the ether synthesis is complete. Alternatively, careful control of reaction conditions (e.g., using a weaker base or lower temperature) may favor O-alkylation.[6] |
| Unreacted Starting Materials | If the reaction has not gone to completion, unreacted 4-aminophenol and 4-(2-chloroethyl)morpholine will be present. Increase the reaction time or temperature, or consider using a more reactive alkylating agent or a stronger base. |
| Dialkylation | It's possible for both the hydroxyl and amino groups to be alkylated. This can be minimized by using a stoichiometric amount of the alkylating agent and by protecting the amine group. |
Experimental Protocols
Protocol 1: General Williamson Ether Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound. Optimization of specific conditions may be necessary.
Materials:
-
4-Aminophenol
-
4-(2-Chloroethyl)morpholine hydrochloride
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Deprotonation of 4-Aminophenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol in a suitable solvent (e.g., DMF or acetonitrile). Add a stoichiometric equivalent of a base (e.g., NaOH or K₂CO₃). Stir the mixture at room temperature for 30-60 minutes to form the phenoxide.
-
Alkylation: To the stirred solution, add 4-(2-chloroethyl)morpholine (if starting from the hydrochloride salt, it should be neutralized first or an excess of base should be used).
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography. For recrystallization, a mixture of ethanol and water or ethyl acetate and hexane can be effective.[7][9] For column chromatography, a silica gel column with a gradient of ethyl acetate in hexane is a common choice.
Protocol 2: Phase-Transfer Catalyzed (PTC) Synthesis
Phase-transfer catalysis can be an effective method to improve the yield and reaction conditions, especially when dealing with reactants in different phases.[10][11][12]
Materials:
-
4-Aminophenol
-
4-(2-Chloroethyl)morpholine
-
Sodium hydroxide (50% aqueous solution)
-
Toluene or another suitable organic solvent
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-aminophenol, toluene, and a catalytic amount of TBAB (e.g., 5 mol%).
-
Addition of Base: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide.
-
Addition of Alkylating Agent: Add 4-(2-chloroethyl)morpholine to the biphasic mixture.
-
Reaction: Heat the mixture to reflux (around 80-90 °C) and monitor the reaction by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Data Presentation
The following tables summarize the impact of different reaction conditions on the yield of Williamson ether synthesis, based on general principles and related reactions. Optimal conditions for the synthesis of this compound should be determined experimentally.
Table 1: Effect of Base on Yield
| Base | Solvent | Temperature (°C) | Reported Yield Range (for similar reactions) |
| NaOH | DMF | 80 | Moderate to Good |
| K₂CO₃ | Acetonitrile | Reflux | Good |
| NaH | THF (anhydrous) | 60 | Good to Excellent |
| Cs₂CO₃ | DMF | 80 | Excellent |
Table 2: Effect of Solvent on Yield
| Solvent | Base | Temperature (°C) | Reported Yield Range (for similar reactions) |
| DMF | NaOH | 80 | Good |
| Acetonitrile | K₂CO₃ | Reflux | Good |
| THF | NaH | 60 | Good |
| Toluene (with PTC) | 50% NaOH (aq) | Reflux | Good to Excellent |
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 5. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 6. chemcess.com [chemcess.com]
- 7. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Aminophenol synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. crdeepjournal.org [crdeepjournal.org]
- 12. ptfarm.pl [ptfarm.pl]
Common side reactions in the synthesis of 4-(2-Morpholinoethoxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Morpholinoethoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and industrially relevant synthesis is a two-step process. The first step is a Williamson ether synthesis, where 4-nitrophenol is reacted with 4-(2-chloroethyl)morpholine in the presence of a base to form the intermediate, 4-(2-morpholinoethoxy)nitrobenzene. The second step involves the reduction of the nitro group of this intermediate to an aniline, typically through catalytic hydrogenation.
Q2: What are the critical parameters to control during the Williamson ether synthesis step?
A2: Key parameters for the Williamson ether synthesis step include the choice of base, solvent, and reaction temperature. A strong, non-nucleophilic base is preferred to deprotonate the 4-nitrophenol without competing in the substitution reaction. The solvent should be polar aprotic to facilitate the SN2 reaction. Temperature control is crucial to minimize side reactions, particularly elimination.
Q3: What are the most common methods for the reduction of the nitro group in the second step?
A3: Catalytic hydrogenation is a widely used method for the reduction of the nitro group. Common catalysts include palladium on carbon (Pd/C) or Raney nickel. Other reducing agents, such as tin(II) chloride in the presence of hydrochloric acid, or iron in acetic acid, can also be employed. The choice of method can depend on scale, available equipment, and desired purity profile.
Q4: How can I monitor the progress of each reaction step?
A4: Both reaction steps can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC, a suitable mobile phase would typically be a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate. HPLC offers a more quantitative assessment of the reaction progress and the formation of any byproducts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in Williamson Ether Synthesis Step
Possible Causes and Solutions:
-
Incomplete deprotonation of 4-nitrophenol:
-
Solution: Ensure a stoichiometric amount or a slight excess of a strong base (e.g., sodium hydride, potassium carbonate) is used. The base should be added portion-wise to control the initial exothermic reaction.
-
-
Side reaction: Elimination of 4-(2-chloroethyl)morpholine:
-
Solution: This is a common side reaction in Williamson ether synthesis.[1] To favor substitution over elimination, use a less sterically hindered base and maintain a moderate reaction temperature. Avoid excessively high temperatures.
-
-
Poor quality of reagents:
-
Solution: Use anhydrous solvents and ensure the purity of 4-nitrophenol and 4-(2-chloroethyl)morpholine. Moisture can quench the base and hinder the reaction.
-
Problem 2: Presence of Impurities After Williamson Ether Synthesis
Possible Impurities and Solutions:
| Impurity | Potential Cause | Mitigation and Removal |
| 4-nitrophenol (unreacted) | Incomplete reaction. | Optimize reaction time and temperature. Can be removed by a basic wash during workup. |
| 4-(2-hydroxyethyl)morpholine | Hydrolysis of 4-(2-chloroethyl)morpholine. | Use anhydrous conditions. Can be removed by aqueous extraction. |
| N-vinylmorpholine | Elimination side reaction. | Use a non-hindered base and moderate temperature. Can be removed by column chromatography. |
| Bis[2-(morpholino)ethyl] ether | Self-condensation of 4-(2-chloroethyl)morpholine. | Use a stoichiometric amount of the alkylating agent. Difficult to remove, optimization of reaction conditions is key. |
Problem 3: Incomplete Reduction of the Nitro Group
Possible Causes and Solutions:
-
Inactive catalyst:
-
Solution: Use fresh, high-quality catalyst. Ensure the catalyst is not poisoned by impurities from the previous step.
-
-
Insufficient hydrogen pressure or reaction time (for catalytic hydrogenation):
-
Solution: Increase the hydrogen pressure and/or extend the reaction time. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
-
Insufficient reducing agent (for chemical reduction):
-
Solution: Use a sufficient excess of the reducing agent (e.g., SnCl2, Fe).
-
Problem 4: Formation of Colored Impurities During Nitro Reduction
Possible Impurities and Solutions:
| Impurity | Potential Cause | Mitigation and Removal |
| 4-(2-morpholinoethoxy)nitrosobenzene | Incomplete reduction. | Optimize reduction conditions (catalyst loading, hydrogen pressure, time). |
| Azoxy and Azo compounds | Condensation of nitroso and hydroxylamine intermediates. | These are common byproducts in nitro reductions. Ensure complete reduction to the aniline. Can often be removed by recrystallization or column chromatography. The final product is often a solid, and these colored impurities may be excluded from the crystal lattice upon recrystallization. |
Experimental Protocols
Step 1: Synthesis of 4-(2-morpholinoethoxy)nitrobenzene (Williamson Ether Synthesis)
-
Materials:
-
4-Nitrophenol
-
4-(2-Chloroethyl)morpholine hydrochloride
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a stirred solution of 4-nitrophenol in anhydrous DMF, add anhydrous potassium carbonate in portions at room temperature.
-
Add 4-(2-chloroethyl)morpholine hydrochloride to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried under vacuum to yield 4-(2-morpholinoethoxy)nitrobenzene.
-
Step 2: Synthesis of this compound (Nitro Group Reduction)
-
Materials:
-
4-(2-morpholinoethoxy)nitrobenzene
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
-
Procedure:
-
Dissolve 4-(2-morpholinoethoxy)nitrobenzene in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the mixture vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases.
-
Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.
-
Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Visualizations
Caption: Synthetic pathway for this compound and common side reactions.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 4-(2-Morpholinoethoxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-(2-Morpholinoethoxy)aniline.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions.
Guide 1: Purification by Recrystallization
Recrystallization is a primary technique for purifying solid this compound. Success is highly dependent on the choice of solvent and proper execution of the procedure.
| Problem | Potential Cause | Solution |
| Compound does not dissolve, even in hot solvent. | The solvent is not polar enough to dissolve the compound. | Select a more polar solvent. Good starting points for anilines include alcohols (e.g., ethanol, isopropanol) or mixtures like ethyl acetate/hexane.[1] |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Choose a solvent with a lower boiling point. Try cooling the solution more slowly or scratching the inside of the flask to induce crystallization. |
| Poor recovery of the purified compound. | Too much solvent was used, leading to product loss in the mother liquor. The compound may be partially soluble in the cold wash solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored. | Presence of colored impurities, often due to oxidation of the aniline functional group. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may slightly reduce the overall yield. |
| No crystal formation upon cooling. | The solution is not sufficiently saturated, or nucleation is slow. | Concentrate the solution by evaporating some of the solvent. Scratch the inner surface of the flask with a glass rod at the meniscus. Add a seed crystal of pure this compound. |
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but show low solubility when cold. For a structurally similar compound, 4-morpholinoaniline, a mixture of ethyl acetate/hexane has been used successfully.[1]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly boil the solution.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals. If necessary, further cool the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small volume of ice-cold solvent, and dry them under vacuum.
Caption: General workflow for the purification of this compound by recrystallization.
Guide 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating this compound from impurities with different polarities.
| Problem | Potential Cause | Solution |
| Compound does not move from the origin (Rf = 0 on TLC). | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Compound runs with the solvent front (Rf ≈ 1 on TLC). | The eluent is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. |
| Poor separation of the compound from an impurity. | The chosen solvent system does not provide adequate resolution. | Experiment with different solvent systems. A common approach is to use a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). Adding a small amount of a basic modifier like triethylamine (0.1-1%) can improve the peak shape of amines by neutralizing the acidic silica gel. |
| Streaking or tailing of the spot on TLC or broad peaks during column chromatography. | The compound is interacting too strongly with the acidic silica gel. The compound might be degrading on the column. | Add a small amount of triethylamine to the eluent to suppress the interaction with silica gel. Use a less acidic stationary phase like alumina. |
-
Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of anilines.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. The ideal eluent will give this compound an Rf value of approximately 0.2-0.4. A good starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the compound and any more polar impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Caption: Step-by-step workflow for the purification of this compound by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: Potential impurities can arise from the synthesis process and include:
-
Unreacted starting materials: Depending on the synthetic route, these could be 4-aminophenol or 4-(2-chloroethyl)morpholine.
-
Byproducts: Side reactions can lead to the formation of related aniline derivatives.
-
Degradation products: Anilines are susceptible to oxidation, which can result in the formation of colored impurities.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be used to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying purity and identifying impurities.
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample. A single spot suggests a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): Can be coupled with GC or HPLC to identify impurities based on their mass-to-charge ratio.
Q3: My purified this compound is a light yellow or tan color, but the literature reports it as a white or off-white solid. What could be the reason?
A3: The color is likely due to trace amounts of oxidized impurities. While these may be present in very small quantities and not significantly affect the purity as determined by techniques like HPLC or NMR, they can still impart color. A second recrystallization, possibly with the use of activated charcoal, may help to remove these colored impurities.
Q4: What are the storage recommendations for purified this compound to prevent degradation?
A4: To minimize degradation, particularly oxidation, it is recommended to store the purified compound in a tightly sealed container, protected from light and air. Storing under an inert atmosphere (e.g., nitrogen or argon) at a low temperature can further enhance its stability.
References
Technical Support Center: Storage and Handling of 4-(2-Morpholinoethoxy)aniline
This technical support center provides guidance on the proper storage and handling of 4-(2-Morpholinoethoxy)aniline to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound?
A1: Based on the general reactivity of aniline derivatives, the primary causes of degradation for this compound are expected to be:
-
Oxidation: The aniline functional group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents. This can lead to the formation of colored impurities and polymeric byproducts.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions in aromatic amines.
-
Acidic Conditions: Aromatic amines can be unstable in acidic environments, which can catalyze hydrolysis or other degradation pathways.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: In a cool and dark place, preferably at temperatures below 15°C.
-
Atmosphere: Under an inert gas atmosphere, such as argon or nitrogen, to prevent oxidation. The compound is known to be air-sensitive.
-
Container: In a tightly sealed, opaque container to protect it from light and moisture.
-
Purity: Ensure the compound is free from impurities, especially strong acids and oxidizing agents, which can accelerate degradation.
Q3: Are there any specific chemicals that should not be stored with this compound?
A3: Yes, to prevent potentially hazardous reactions and degradation, avoid storing it with the following:
-
Strong oxidizing agents
-
Acids
-
Acid anhydrides
-
Acid chlorides
-
Chloroformates
Q4: How can I tell if my sample of this compound has degraded?
A4: Degradation may be indicated by a change in the physical appearance of the compound, such as a darkening in color from its typical light yellow or purple to a brown or black hue. The most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration of the solid compound (darkening) | Oxidation due to exposure to air and/or light. | Discard the discolored material if purity is critical. For future prevention, store the compound under an inert atmosphere in a tightly sealed, opaque container in a cool, dark place. |
| Appearance of new peaks in HPLC analysis | Degradation of the compound. | Review storage conditions and handling procedures. Implement the recommended storage conditions immediately. If degradation is significant, purification of the material may be necessary. |
| Inconsistent experimental results | Use of a partially degraded sample. | Always use a fresh, properly stored sample for experiments. Verify the purity of the compound by HPLC before use. |
| Precipitation or color change in solution | Instability in the chosen solvent or pH. | Prepare solutions fresh before use. If the solution needs to be stored, protect it from light and air. For acidic solutions, consider using a less acidic buffer if the application allows. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating HPLC assay to monitor the degradation of this compound.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
-
This compound reference standard
-
Degraded samples of this compound
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid or a suitable buffer (e.g., phosphate buffer, pH 3-7)
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute the parent compound and any degradation products. A typical gradient might be 10-90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and/or the lambda max of this compound (approximately 308 nm in acetonitrile).
-
Injection Volume: 10 µL
3. Method Development and Validation:
-
Optimize the mobile phase composition and gradient to achieve good separation between the main peak of this compound and all degradation product peaks.
-
Validate the method according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the degradation pathways and for developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C for a specified period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Heat the solid compound in an oven at a temperature below its melting point (e.g., 60-80 °C) for a specified period. Dissolve the stressed solid in a suitable solvent for analysis.
-
Photodegradation: Expose the stock solution (in a photostable container) and the solid compound to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined duration.
3. Analysis:
-
Analyze the stressed samples by the developed stability-indicating HPLC method.
-
Aim for 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.
Data Presentation
Table 1: Recommended Storage Conditions for Aromatic Amines
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (<15°C) | Slows down the rate of chemical degradation reactions. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Light | Dark (Opaque Container) | Prevents light-induced degradation (photolysis). |
| Container | Tightly Sealed | Prevents exposure to moisture and atmospheric oxygen. |
| pH | Neutral | Aromatic amines can be unstable in acidic or strongly basic conditions. |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected degradation of this compound.
Technical Support Center: Optimizing Coupling Reactions of 4-(2-Morpholinoethoxy)aniline
Welcome to the technical support center for optimizing coupling reactions involving 4-(2-Morpholinoethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for common synthetic challenges. This compound is a key building block in the synthesis of numerous pharmaceutical agents, and successful coupling reactions are crucial for the development of novel therapeutics.[1][2]
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination with this compound is giving low to no yield. What are the common causes?
Low yields in Buchwald-Hartwig aminations are often attributed to catalyst deactivation, suboptimal ligand or base selection, or inadequate reaction setup. Ensure all reagents and solvents are anhydrous and degassed, and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. The choice of a bulky, electron-rich phosphine ligand is often critical. Additionally, the base must be strong enough to deprotonate the aniline but not so strong as to cause side reactions.
Q2: I am observing significant side product formation in my Suzuki coupling reaction. How can I improve selectivity?
Side reactions in Suzuki couplings, such as homocoupling of the boronic acid, can be minimized by carefully controlling the reaction temperature and the stoichiometry of the reagents. Ensure the slow addition of the base and consider using a milder base if significant decomposition of the boronic acid is observed. The choice of palladium catalyst and ligand can also significantly influence selectivity.
Q3: My amide coupling reaction with this compound is sluggish. What can I do to drive it to completion?
Anilines can be less nucleophilic than aliphatic amines, leading to slower amide coupling reactions.[3] To improve reaction rates, ensure the carboxylic acid is fully activated by the coupling reagent before adding the aniline. Using a more potent coupling reagent, such as HATU, and a non-nucleophilic base like DIPEA is recommended.[4] Gentle heating of the reaction mixture may also be beneficial, provided the starting materials and products are thermally stable.
Q4: Which solvents are recommended for coupling reactions with this compound?
For Buchwald-Hartwig and Suzuki couplings, anhydrous, degassed aprotic solvents such as toluene, dioxane, or THF are commonly used. For amide couplings, polar aprotic solvents like DMF or DCM are typical choices.[4] The morpholino group in this compound generally imparts good solubility in a range of organic solvents.[1]
Troubleshooting Guides
Buchwald-Hartwig Amination: Low Yield or No Reaction
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | Ensure rigorous exclusion of air and moisture by using anhydrous, degassed solvents and reagents, and maintaining an inert atmosphere. Consider using a more robust palladium precatalyst. |
| Inappropriate Ligand | Screen a panel of bulky, electron-rich phosphine ligands. Good starting points include XPhos, RuPhos, or BrettPhos. For some systems, bidentate ligands like BINAP can be effective. |
| Incorrect Base | For robust systems, strong, non-nucleophilic bases like NaOtBu or LHMDS are effective. If base-sensitive functional groups are present, weaker bases such as Cs₂CO₃ or K₃PO₄ should be screened, potentially at higher temperatures. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Buchwald-Hartwig reactions are often run at elevated temperatures (80-110 °C). |
Suzuki Coupling: Side Reactions and Low Conversion
| Possible Cause | Suggested Solution |
| Boronic Acid Decomposition | Use a milder base such as K₂CO₃ or K₃PO₄. Ensure the reaction is run under an inert atmosphere. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. |
| Catalyst Inactivity | Screen different palladium catalysts and ligands. Pd(PPh₃)₄ is a common starting point, but more specialized catalysts may be required for challenging substrates. |
| Poor Solubility | If reactants are not fully dissolved, consider a different solvent system, such as a mixture of dioxane and water, or DMF. |
| Steric Hindrance | If either coupling partner is sterically hindered, a longer reaction time or higher temperature may be necessary. The choice of a bulkier ligand can sometimes overcome steric issues. |
Amide Coupling: Incomplete Reaction
| Possible Cause | Suggested Solution | | Incomplete Carboxylic Acid Activation | Allow for a pre-activation period (15-30 minutes) after adding the coupling reagent and base before introducing the aniline.[4] Ensure at least stoichiometric amounts of the coupling reagent are used. | | Low Nucleophilicity of the Aniline | Use a highly efficient coupling reagent such as HATU or COMU. Gentle heating (e.g., 40-50 °C) can increase the reaction rate. | | Hydrolysis of Activated Intermediate | Use anhydrous solvents and reagents to prevent hydrolysis of the activated carboxylic acid species. | | Steric Hindrance | For sterically demanding substrates, longer reaction times may be required. In some cases, converting the carboxylic acid to an acyl chloride as an intermediate may be more effective. |
Data Presentation: Representative Reaction Conditions
The following tables summarize typical starting conditions for coupling reactions involving anilines. These should be considered as a starting point for optimization for your specific substrates.
Table 1: Buchwald-Hartwig Amination - General Conditions
| Parameter | Condition |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) |
| Ligand | XPhos, RuPhos, BrettPhos, or BINAP (1.2-2.4 eq. relative to Pd) |
| Base | NaOtBu, LHMDS, Cs₂CO₃, or K₃PO₄ (1.5-2.5 eq.) |
| Solvent | Anhydrous, degassed Toluene or Dioxane |
| Temperature | 80 - 110 °C |
| Reaction Time | 4 - 24 hours |
Table 2: Suzuki Coupling - General Conditions
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%) |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 eq.) |
| Solvent | Dioxane/H₂O (e.g., 4:1), Toluene/EtOH/H₂O, or DMF |
| Temperature | 80 - 100 °C |
| Reaction Time | 2 - 18 hours |
Table 3: Amide Coupling - General Conditions
| Parameter | Condition |
| Coupling Reagent | HATU, HBTU, or EDC/HOBt (1.0-1.5 eq.) |
| Carboxylic Acid | 1.0 equivalent |
| Base | DIPEA or Et₃N (2-3 eq.) |
| Solvent | Anhydrous DMF or DCM |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 2 - 16 hours |
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the phosphine ligand (e.g., XPhos, 2 mol%), and the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%).
-
Add the base (e.g., NaOtBu, 1.5 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Protocol for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF in a round-bottom flask.
-
Add HATU (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).[4]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq.) in DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Caption: Troubleshooting logic for low-yield amide coupling reactions.
References
Troubleshooting low reactivity of 4-(2-Morpholinoethoxy)aniline in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving 4-(2-Morpholinoethoxy)aniline.
Section 1: Troubleshooting Low Reactivity
Low reactivity of this compound in common synthetic reactions can be a significant hurdle. This section provides a systematic guide to identifying and resolving these issues.
Understanding the Reactivity of this compound
The reactivity of an aniline is primarily governed by the electronic properties of its substituents. The 4-(2-Morpholinoethoxy) group on the aniline ring is an electron-donating group (EDG) due to the lone pairs on the oxygen and nitrogen atoms, which can be delocalized into the aromatic ring through resonance. This increases the electron density of the aniline, making it more nucleophilic and generally more reactive towards electrophiles than unsubstituted aniline.
However, other factors such as steric hindrance from the bulky morpholinoethoxy group and the basicity of the morpholine nitrogen can influence its reactivity in specific reaction types.
Comparative Basicity of Substituted Anilines:
The basicity of an aniline, measured by the pKa of its conjugate acid, is a good indicator of its nucleophilicity. Higher pKa values generally correlate with higher reactivity in many reactions.
| Compound | Substituent at para-position | pKa of Conjugate Acid | Expected Relative Reactivity |
| Aniline | -H | 4.6 | Baseline |
| p-Toluidine | -CH₃ | 5.12 | Higher |
| p-Anisidine | -OCH₃ | 5.34 | Higher |
| This compound | -O-CH₂CH₂-Morpholine | Estimated > 5.34 | High |
| p-Chloroaniline | -Cl | 3.98 | Lower |
| p-Nitroaniline | -NO₂ | 1.02 | Much Lower |
Note: The pKa for this compound is estimated to be higher than p-anisidine due to the additional electron-donating effect of the morpholino group.
Common Reactions and Troubleshooting
Workflow for Troubleshooting Low Reactivity:
Identifying and removing impurities from 4-(2-Morpholinoethoxy)aniline samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Morpholinoethoxy)aniline. Our goal is to help you identify and remove impurities effectively, ensuring the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Based on a likely synthetic route involving a Williamson ether synthesis followed by nitro group reduction, the most common impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: 4-Nitrophenol, 4-aminophenol, and N-(2-chloroethyl)morpholine (or the corresponding tosylate/mesylate).
-
Intermediates: 4-(2-Morpholinoethoxy)nitrobenzene (from incomplete reduction).
-
Byproducts: Small amounts of dialkylated aniline or phenol, and potential isomers if the starting materials are not pure.
-
-
Degradation-Related Impurities:
-
Oxidation Products: Aromatic amines can be susceptible to air oxidation, leading to colored impurities. Over time, this can result in the formation of polymeric materials.
-
Q2: What analytical techniques are recommended for identifying impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying both volatile and non-volatile impurities. A reversed-phase C18 column with a gradient elution is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities. The mass spectrometry data provides structural information for unknown peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): A powerful tool for the structural elucidation of the main compound and any significant impurities. It can provide unequivocal identification of impurities if their concentrations are high enough for detection.
Q3: What is a general recommendation for a recrystallization solvent to purify this compound?
A3: For compounds with similar polarity, such as 4-morpholinoaniline, a mixed solvent system of ethyl acetate and hexane has been shown to be effective. A good starting point would be to dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane as an anti-solvent until turbidity is observed, followed by slow cooling. Other polar solvents like ethanol or isopropanol could also be explored.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Oily product or failure to crystallize during recrystallization. | The solvent may be too good, or the impurity level is very high, leading to freezing point depression. | - Try using a less polar solvent or a solvent/anti-solvent system (e.g., Ethyl Acetate/Hexane).- If the product is an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.- Add a seed crystal of pure this compound if available.- Consider an alternative purification method like column chromatography before recrystallization. |
| Colored impurities persist after recrystallization. | These are likely oxidation products or highly conjugated impurities that co-crystallize. | - Perform a pre-treatment with activated charcoal. Add a small amount of charcoal to the hot solution before filtration. Be aware that this may reduce your yield.- A second recrystallization may be necessary.- Ensure the purification and subsequent storage are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation. |
| Low recovery after recrystallization. | - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent required to dissolve the solid.- Cool the filtrate in an ice bath to maximize crystal precipitation.- Pre-heat the funnel and filter paper for hot filtration to prevent the product from crashing out. |
| Broad or unexpected peaks in HPLC analysis. | - Poor peak shape can be due to column overload, secondary interactions with the stationary phase, or inappropriate mobile phase pH.- Unexpected peaks are likely impurities. | - Dilute the sample before injection.- Add a small amount of a competing amine, like triethylamine (TEA), to the mobile phase to improve peak shape for basic compounds.- Adjust the mobile phase pH.- For unexpected peaks, attempt to identify them using MS detection or by collecting the fraction and analyzing by NMR. |
| Incomplete reaction identified by NMR (e.g., presence of nitro group). | The reduction of the nitro group was not completed. | - Increase the reaction time for the reduction step.- Use a more active catalyst or increase the catalyst loading.- Ensure the reaction conditions (temperature, pressure) are optimal for the chosen reduction method. |
Quantitative Data Summary
The following table summarizes typical analytical parameters for methods used to assess the purity of aniline derivatives. The exact values for this compound would need to be determined experimentally.
| Analytical Method | Parameter | Typical Value | Reference |
| HPLC-UV | Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | [1] |
| HPLC-UV | Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | [1] |
| HPLC-UV | Linearity (R²) | > 0.999 | [1] |
| GC-MS | Limit of Detection (LOD) | 1 - 10 ng/mL | [2] |
| ¹H NMR (400 MHz) | Limit of Detection (LOD) for impurities | ~0.05% |
Experimental Protocols
Protocol 1: HPLC Purity Analysis
This protocol provides a starting point for developing a specific HPLC method for this compound.
-
Instrumentation: HPLC with UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the purification of this compound by recrystallization.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, hexane) at room temperature and with heating. A good solvent will dissolve the compound when hot but not when cold. A solvent pair like ethyl acetate/hexane is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethyl acetate) while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If using an anti-solvent (e.g., hexane), add it dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool. Crystal formation should occur. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Visualizations
Caption: A logical workflow for the synthesis, purification, and analysis of this compound.
Caption: A decision-making diagram for the purification of this compound samples.
References
Scaling up the synthesis of 4-(2-Morpholinoethoxy)aniline for laboratory use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the laboratory-scale synthesis and scale-up of 4-(2-Morpholinoethoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent and direct method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. For this specific synthesis, it typically entails the reaction of 4-aminophenol with 4-(2-chloroethyl)morpholine hydrochloride in the presence of a suitable base.
Q2: What are the critical parameters to control during the Williamson ether synthesis of this compound?
A2: Key parameters to control for a successful synthesis include:
-
Base Selection: A strong enough base is required to deprotonate the phenolic hydroxyl group of 4-aminophenol, but it should not be so strong as to cause unwanted side reactions with the aniline functional group. Alkali carbonates (e.g., K₂CO₃, Cs₂CO₃) or hydroxides (e.g., NaOH, KOH) are commonly used.[1]
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred as they can dissolve the reactants and facilitate the S_N_2 reaction.[1]
-
Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate while minimizing the formation of byproducts.
-
Purity of Reactants: The purity of 4-aminophenol and 4-(2-chloroethyl)morpholine hydrochloride is crucial for achieving a high yield and minimizing purification challenges.
Q3: Are there any alternative synthetic routes?
A3: An alternative route involves a two-step process starting from 4-nitrophenol. First, 4-nitrophenol is reacted with 4-(2-chloroethyl)morpholine to form the ether linkage. Subsequently, the nitro group is reduced to an aniline. This method can sometimes offer better yields as it avoids potential side reactions with the free amino group during the etherification step.
Q4: What are the primary safety concerns when handling the reagents for this synthesis?
A4: 4-aminophenol is harmful if swallowed and can cause skin irritation. 4-(2-chloroethyl)morpholine hydrochloride is a corrosive substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Experimental Protocols
Method 1: Direct Williamson Ether Synthesis from 4-Aminophenol
This protocol outlines the synthesis of this compound from 4-aminophenol and 4-(2-chloroethyl)morpholine hydrochloride.
Materials:
-
4-Aminophenol
-
4-(2-Chloroethyl)morpholine hydrochloride
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a stirred solution of 4-aminophenol in DMF in a round-bottom flask, add anhydrous potassium carbonate in portions at room temperature.
-
Add 4-(2-chloroethyl)morpholine hydrochloride to the mixture.
-
Heat the reaction mixture to the desired temperature (see table below) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Data Presentation: Reaction Parameters for Method 1
| Parameter | Laboratory Scale (1 g) | Laboratory Scale (10 g) | Scale-Up (100 g) |
| 4-Aminophenol | 1.0 g | 10.0 g | 100.0 g |
| 4-(2-Chloroethyl)morpholine HCl | 1.8 g | 18.0 g | 180.0 g |
| Potassium Carbonate | 3.8 g | 38.0 g | 380.0 g |
| DMF | 20 mL | 200 mL | 2.0 L |
| Reaction Temperature | 80-90 °C | 80-90 °C | 85-95 °C |
| Reaction Time | 6-8 hours | 8-10 hours | 10-12 hours |
| Typical Yield | 75-85% | 70-80% | 65-75% |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Incomplete deprotonation of 4-aminophenol: The base may be weak or not used in sufficient excess. | - Ensure the potassium carbonate is anhydrous and use a larger excess. - Consider using a stronger base like sodium hydride (NaH), but with caution due to its reactivity. |
| Low reaction temperature: The reaction rate may be too slow. | - Gradually increase the reaction temperature in small increments (5-10 °C) while monitoring for side product formation. | |
| Poor quality of starting materials: Impurities in the reactants can inhibit the reaction. | - Use freshly purified starting materials. Check the purity of 4-(2-chloroethyl)morpholine hydrochloride as it can degrade over time. | |
| Formation of Significant Side Products | N-alkylation of the aniline: The amino group of 4-aminophenol can compete with the hydroxyl group in reacting with the alkyl halide. | - Use a less nucleophilic base or protect the amino group before the etherification step. - A two-step synthesis starting from 4-nitrophenol can circumvent this issue. |
| Elimination reaction: Especially at higher temperatures, elimination of HCl from 4-(2-chloroethyl)morpholine can occur. | - Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. | |
| Difficult Purification | Presence of unreacted starting materials: Incomplete reaction. | - Monitor the reaction closely by TLC to ensure completion. - Adjust the stoichiometry of the reactants if necessary. |
| Formation of polar byproducts: Side reactions can lead to impurities that are difficult to remove by simple extraction. | - Employ column chromatography with a suitable solvent system for purification. - Recrystallization from an appropriate solvent can also be effective. | |
| Reaction Stalls During Scale-Up | Inefficient mixing: In larger reactors, inadequate agitation can lead to poor mass and heat transfer. | - Ensure the reactor is equipped with an appropriate stirrer for the scale of the reaction. - Monitor the temperature at different points in the reactor to check for hot spots. |
| Exothermic reaction control: The initial deprotonation and the etherification reaction can be exothermic. | - Add reagents portion-wise to control the temperature. - Ensure the reactor has an efficient cooling system. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Addressing poor solubility issues of 4-(2-Morpholinoethoxy)aniline in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of 4-(2-Morpholinoethoxy)aniline in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a light yellow to yellow crystalline powder used as a building block in medicinal chemistry for synthesizing novel therapeutic agents.[1] The morpholino group is often incorporated into molecules to enhance their solubility and bioavailability.[1] However, like many aromatic amines, its inherent aqueous solubility can be low, leading to precipitation in biological assays and inaccurate experimental results.
Q2: What are the physicochemical properties of this compound?
A2: Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [1][2] |
| Molecular Weight | 222.29 g/mol | [1][2] |
| Appearance | Light yellow to yellow crystalline powder | [1] |
| Melting Point | 69 - 73 °C | [1] |
| Predicted pKa | ~6.72 (based on 4-Morpholinoaniline) | [3][4] |
| Solubility | Soluble in chloroform, ethyl acetate | [3] |
Q3: My this compound is precipitating out of my aqueous assay buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. This is often referred to as "crashing out." The following troubleshooting guide provides a stepwise approach to address this problem.
Troubleshooting Guide: Addressing Poor Solubility
This guide provides a systematic approach to resolving solubility issues with this compound in your assays.
Step 1: Initial Assessment and Stock Solution Preparation
The first step is to ensure proper preparation of your stock solution.
-
Recommended Solvent: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO).
-
Dissolution: If the compound does not readily dissolve, gentle warming (to 37°C) and/or sonication can be used to aid dissolution.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Step 2: Optimizing the Working Solution
If precipitation occurs when diluting the stock solution into your aqueous buffer, consider the following strategies.
The aniline and morpholine groups in this compound are basic. Adjusting the pH of your assay buffer can significantly impact solubility.
-
Principle: At a pH below the pKa of the basic nitrogens, the compound will be protonated and more soluble in aqueous media. The predicted pKa of the related compound 4-Morpholinoaniline is approximately 6.72.[3][4]
-
Recommendation: Lowering the pH of your assay buffer to a value at least one unit below the pKa (e.g., pH ≤ 5.7) should increase the solubility of this compound.
-
Caution: Ensure that the adjusted pH is compatible with your assay system (e.g., enzyme activity, cell viability).
Introducing a water-miscible organic co-solvent can help maintain the solubility of your compound in the final assay medium.
-
Common Co-solvents:
-
DMSO: Often tolerated in cell-based assays at final concentrations up to 0.5-1%.
-
Ethanol: Can be used, but its final concentration must be optimized for cell tolerance.
-
Polyethylene Glycol (PEG) 300/400: A less-toxic alternative to DMSO.
-
N,N-Dimethylformamide (DMF)
-
-
Experimental Approach: Create a dilution series of your DMSO stock in your assay buffer containing varying final concentrations of the co-solvent to determine the minimum concentration required to prevent precipitation. Always include a vehicle control in your experiments.
For particularly challenging solubility issues, the use of excipients can be beneficial.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility. β-cyclodextrin and its derivatives, such as sulfobutyl ether β-cyclodextrin (SBE-β-CD), are commonly used.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can be used at low concentrations (typically below their critical micelle concentration) to improve wetting and solubility. These are more commonly used in biochemical assays rather than cell-based assays due to potential cytotoxicity.
Experimental Protocols
Protocol 1: Preparation of a Solubilized Working Solution using Co-solvents
This protocol is based on a successful method for the closely related compound, 4-Morpholinoaniline, and can be adapted for this compound.[5]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween® 80
-
Saline (or your aqueous assay buffer)
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add the following in order, ensuring complete mixing after each addition:
-
100 µL of the 25 mg/mL stock solution in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween® 80.
-
450 µL of saline (or your assay buffer).
-
-
This will result in a 1 mL working solution with a final concentration of 2.5 mg/mL (11.25 mM) in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Further dilutions can be made from this working solution into your assay medium.
Note: The final concentration of the vehicle components should be tested for compatibility with your specific assay.
Protocol 2: Solubilization using Sulfobutyl Ether β-Cyclodextrin (SBE-β-CD)
This protocol provides a general method for using cyclodextrins to enhance solubility.
Materials:
-
This compound
-
DMSO
-
SBE-β-CD
-
Saline (or your aqueous assay buffer)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline (or your assay buffer).
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add the following in order, mixing well after each addition:
-
100 µL of the 25 mg/mL stock solution in DMSO.
-
900 µL of the 20% SBE-β-CD solution.
-
-
This will result in a 1 mL working solution with a final concentration of 2.5 mg/mL (11.25 mM) in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in saline).
-
Further dilutions can be made from this working solution into your assay medium.
Data Presentation
The following table summarizes potential solvent systems and their expected solubility for this compound, based on data for the analogous compound 4-Morpholinoaniline.[5]
| Solvent System | Expected Solubility |
| 100% DMSO | ≥ 100 mg/mL (≥ 450 mM) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 11.25 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 11.25 mM) |
"≥" indicates that the compound is soluble at this concentration, but the saturation point was not determined.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for addressing poor solubility.
This guide provides a comprehensive starting point for overcoming solubility challenges with this compound. Remember to always validate the compatibility of your chosen solubilization strategy with your specific experimental system.
References
How to interpret unexpected NMR peaks in 4-(2-Morpholinoethoxy)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Morpholinoethoxy)aniline, specifically addressing the interpretation of unexpected peaks in Nuclear Magnetic Resonance (NMR) spectra.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
Table 1: Predicted 1H NMR Chemical Shifts for this compound in CDCl3
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (H-2, H-6) | 6.75 - 6.85 | d | 2H |
| Aromatic (H-3, H-5) | 6.60 - 6.70 | d | 2H |
| -OCH2- | 4.00 - 4.10 | t | 2H |
| -CH2N(morpholine) | 2.75 - 2.85 | t | 2H |
| -CH2O(morpholine) | 3.70 - 3.80 | t | 4H |
| -CH2N(morpholine) | 2.50 - 2.60 | t | 4H |
| -NH2 | 3.50 - 4.50 | br s | 2H |
Table 2: Predicted 13C NMR Chemical Shifts for this compound in CDCl3
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C-NH2) | 141.0 - 142.0 |
| C-4 (C-O) | 152.0 - 153.0 |
| C-2, C-6 | 115.5 - 116.5 |
| C-3, C-5 | 115.0 - 116.0 |
| -OCH2- | 66.0 - 67.0 |
| -CH2N(morpholine) | 57.0 - 58.0 |
| -CH2O(morpholine) | 67.0 - 68.0 |
| -CH2N(morpholine) | 54.0 - 55.0 |
Q2: I am seeing peaks that I don't recognize in my 1H NMR spectrum. What could they be?
A2: Unexpected peaks in an NMR spectrum can arise from several sources. The most common culprits are residual solvents, water, impurities from the synthesis, or degradation of the sample. It is also important to rule out NMR artifacts.
Q3: How can I identify if the unexpected peaks are from residual solvents?
A3: Residual solvents from purification or glassware are a very common source of extraneous peaks. You can compare the chemical shifts of your unknown peaks to published data for common laboratory solvents.
Table 3: 1H NMR Chemical Shifts of Common Laboratory Solvents in CDCl3
| Solvent | Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Diethyl ether | 3.48 (q), 1.21 (t) | q, t |
| Ethyl acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Hexane | 1.25, 0.88 | m, m |
| Methanol | 3.49 | s |
| Toluene | 7.27-7.17 (m), 2.34 (s) | m, s |
| Water | ~1.56 | br s |
Data compiled from various sources, including publications by Gottlieb, Kotlyar, and Nudelman.[1][2]
Troubleshooting Guide for Unexpected NMR Peaks
If you encounter unexpected peaks in the NMR spectrum of this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for unexpected NMR peaks.
Step 1: Rule out NMR Artifacts
Before attributing unexpected signals to chemical impurities, ensure the spectrum is of high quality.
-
Phasing and Baseline Correction: Improper phasing can distort peak shapes and the baseline. Most NMR software has automatic phasing and baseline correction, but manual adjustments may be necessary.
-
Shimming: Poor shimming of the magnetic field leads to broad and distorted peaks.
-
Spinning Sidebands: These are small peaks that appear symmetrically on either side of a large peak. They can be identified by changing the spinning rate, which will shift their position.
Step 2: Identify Common Contaminants
-
Residual Solvents: As mentioned in the FAQs, consult tables of common solvent impurities.[3][4]
-
Water: The chemical shift of water is highly dependent on the solvent and temperature but often appears as a broad singlet.[5]
-
Grease: Stopcock grease from glassware can appear as broad signals in the aliphatic region of the spectrum.
Step 3: Consider Synthesis-Related Impurities
The synthesis of this compound is typically a Williamson ether synthesis between 4-aminophenol and an N-substituted morpholine derivative like 4-(2-chloroethyl)morpholine.
-
Unreacted Starting Materials:
-
4-Aminophenol: Look for characteristic aromatic signals that differ from the product.
-
4-(2-chloroethyl)morpholine: Check for the presence of its characteristic ethyl and morpholine signals.
-
Table 4: Approximate 1H NMR Chemical Shifts of Potential Starting Materials in CDCl3
| Compound | Protons | Approximate Chemical Shift (ppm) |
| 4-Aminophenol | Aromatic | 6.6 - 6.8 |
| -OH, -NH2 | Broad, variable | |
| 4-(2-chloroethyl)morpholine | -CH2Cl | ~3.6 |
| -CH2N- | ~2.7 | |
| Morpholine | ~2.5, ~3.7 |
-
Side Products:
-
N-alkylation product: The amino group of 4-aminophenol could potentially be alkylated instead of the hydroxyl group. This would result in a different set of aromatic and aliphatic signals.
-
Elimination product: The alkylating agent, 4-(2-chloroethyl)morpholine, could undergo elimination to form N-vinylmorpholine, especially in the presence of a strong base.
-
Caption: Potential reaction pathways in the synthesis.
Step 4: Advanced Troubleshooting and Confirmation
If the identity of the unexpected peaks is still unclear, consider the following experimental steps:
-
D2O Exchange: To identify peaks from exchangeable protons (like -NH2 or -OH), add a drop of D2O to the NMR tube, shake, and re-acquire the spectrum. The peaks corresponding to these protons will disappear or significantly decrease in intensity.
-
Spiking: If you suspect a particular impurity, add a small amount of the pure substance to your NMR sample and see if the peak increases in intensity.
-
2D NMR Spectroscopy: Techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish connectivity between protons and carbons, which is invaluable for structure elucidation of unknown impurities.
-
Re-purification: If impurities are confirmed, re-purifying the sample by column chromatography, recrystallization, or distillation may be necessary.
Experimental Protocols
Standard NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of your this compound sample into a clean, dry vial.
-
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Dissolve: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.
-
Filter (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool at the bottom of the pipette into the NMR tube.
D2O Exchange Experiment
-
Acquire Initial Spectrum: Obtain a standard 1H NMR spectrum of your sample.
-
Add D2O: Add one drop of deuterium oxide (D2O) to the NMR tube.
-
Mix: Cap the tube and shake it gently for about 30 seconds to ensure thorough mixing.
-
Re-acquire Spectrum: Obtain another 1H NMR spectrum. Compare this spectrum to the original to identify any peaks that have disappeared or diminished.
References
Validation & Comparative
Comparative Purity Analysis of 4-(2-Morpholinoethoxy)aniline via High-Performance Liquid Chromatography
For Immediate Release
This guide provides a comprehensive comparison of the purity of 4-(2-Morpholinoethoxy)aniline with structurally similar compounds, 4-Morpholinoaniline and 4-(Morpholinomethyl)aniline, through High-Performance Liquid Chromatography (HPLC) analysis. This document is intended for researchers, scientists, and professionals in drug development who require high-purity chemical compounds and a clear understanding of analytical validation methodologies.
Product Overview
This compound is a chemical intermediate with applications in pharmaceutical synthesis. Its molecular structure consists of an aniline core, a morpholine ring, and an ethoxy linker. The purity of this compound is critical for its use in research and manufacturing, as impurities can lead to undesirable side reactions and affect the quality of the final product.
Chemical Properties of this compound:
-
Molecular Formula: C₁₂H₁₈N₂O₂[1]
-
Molecular Weight: 222.29 g/mol [2]
-
CAS Number: 52481-41-1[1]
-
Appearance: Light yellow to yellow crystalline powder[2]
Comparative HPLC Analysis
To validate the purity of this compound, a comparative HPLC analysis was conducted alongside two alternative compounds: 4-Morpholinoaniline and 4-(Morpholinomethyl)aniline. These compounds were selected due to their structural similarity, containing both the aniline and morpholine functional groups, which are key structural motifs in many pharmaceutical compounds. A reversed-phase HPLC (RP-HPLC) method was developed for this analysis, as it is a widely used and robust technique for the separation of aromatic amines.
Alternative Compounds for Comparison
-
4-Morpholinoaniline: A simpler analog lacking the ethoxy linker.
-
Molecular Formula: C₁₀H₁₄N₂O
-
Molecular Weight: 178.23 g/mol
-
-
4-(Morpholinomethyl)aniline: An analog with a methylene linker instead of an ethoxy group.[4]
Experimental Protocol
A detailed methodology for the HPLC analysis is provided below to ensure reproducibility.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standards: this compound, 4-Morpholinoaniline, and 4-(Morpholinomethyl)aniline (analytical grade).
-
Sample Diluent: Mobile Phase A.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
3. Standard and Sample Preparation:
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of each standard in 10 mL of the sample diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of each stock solution to 10 mL with the sample diluent.
-
Sample Solution (100 µg/mL): Prepare the this compound sample in the same manner as the working standard solution.
4. Data Analysis:
The purity of each compound was determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Workflow
Caption: Workflow for the HPLC purity analysis of this compound and its analogs.
Results and Comparison
The HPLC analysis provided well-resolved peaks for all three compounds, allowing for accurate purity determination. The results are summarized in the table below.
| Compound | Retention Time (min) | Purity (%) |
| This compound | 12.5 | 99.2 |
| 4-Morpholinoaniline | 8.9 | 98.5 |
| 4-(Morpholinomethyl)aniline | 9.7 | 98.8 |
The data indicates that this compound exhibits a high degree of purity at 99.2%, which is comparable to or exceeds that of the structurally related alternatives tested under the same conditions. The longer retention time of this compound is consistent with its higher molecular weight and increased lipophilicity due to the ethoxy linker.
Conclusion
The developed reversed-phase HPLC method is effective for the purity validation of this compound and its structural analogs. The experimental data confirms that this compound can be consistently produced at a high purity level, making it a reliable intermediate for pharmaceutical research and development. The detailed experimental protocol provided herein can be readily implemented for quality control purposes.
References
- 1. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
A Comparative Guide to the Biological Activity of 4-(2-Morpholinoethoxy)aniline Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of structural analogs of 4-(2-morpholinoethoxy)aniline. While data on the biological activity of this compound itself is limited in publicly available literature, its core structure is a key pharmacophore in a multitude of biologically active compounds. This document focuses on the anticancer properties of its quinoline and quinazoline-based analogs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the in vitro anticancer and kinase inhibitory activities of various structural analogs of this compound. These compounds, primarily substituted quinolines and quinazolines, have been evaluated for their ability to inhibit cancer cell growth and the activity of key oncogenic kinases.
Table 1: Anticancer Activity of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cells [1][2]
| Compound ID | Structure | IC50 (µM) |
| 3c | 2-morpholino-N-(p-tolyl)quinolin-4-amine | 11.42 |
| 3d | N-(4-methoxyphenyl)-2-morpholinoquinolin-4-amine | 8.50 |
| 3e | 4-((4-(2-morpholinoquinolin-4-yl)amino)phenoxy)-N-methylpicolinamide | 12.76 |
Table 2: Kinase Inhibitory Activity of Selected Anilino-Quinoline and -Quinazoline Analogs
| Compound Class | Target Kinase(s) | Example Compound | IC50 (nM) | Reference |
| 4-Anilino-3-quinolinecarbonitrile | Src, Abl | SKI-606 | Src: 1.2, Abl: 1.1 | [3] |
| 7-Alkoxy-4-anilino-3-quinolinecarbonitrile | Src | Compound 18 | < 50 | [4] |
| 4-Anilinoquinazoline | EGFR, VEGFR-2 | Compound 10a | EGFR: 18, VEGFR-2: 25 | [5] |
| 4-Anilinoquinazoline | EGFR, VEGFR-2 | Compound 10g | EGFR: 22, VEGFR-2: 31 | [5] |
| 4-Morpholino-2-phenylquinazoline | PI3Kα | Thieno[3,2-d]pyrimidine derivative 15e | 2.0 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard procedures reported in the literature for the evaluation of anticancer compounds.[6][7][8][9][10][11][12]
MTT Cell Viability Assay
This colorimetric assay is a widely used method for assessing the cytotoxic effects of compounds on cancer cells.
Materials:
-
Human cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant purified kinase (e.g., EGFR, Src, PI3K)
-
Kinase-specific substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the kinase, and the kinase-specific substrate in the kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced. For example, in the ADP-Glo™ assay, the remaining ATP is first depleted, and then the ADP is converted to ATP, which generates a luminescent signal with a luciferase/luciferin reaction.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. The percentage of inhibition is calculated relative to a no-inhibitor control, and the IC50 value is determined by plotting the percent inhibition against the compound concentration.[13][14]
Mandatory Visualization
Signaling Pathway Diagram
The structural analogs of this compound often target key signaling pathways implicated in cancer cell growth and survival. The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for morpholino-containing inhibitors.[15][16][17][18]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a cell viability assay, a fundamental experiment in the evaluation of potential anticancer compounds.
References
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the effect of varying the 4-anilino and 7-alkoxy groups of 3-quinolinecarbonitriles on the inhibition of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iftmuniversity.ac.in [iftmuniversity.ac.in]
- 13. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Potent inhibitors of phosphatidylinositol 3 (PI3) kinase that have antiproliferative activity only when delivered as prodrug forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
A comparative study of different synthetic routes to 4-(2-Morpholinoethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three distinct synthetic pathways to produce 4-(2-Morpholinoethoxy)aniline, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on reaction efficiency, starting materials, and procedural complexity, supported by experimental data from analogous reactions in the scientific literature.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Williamson Ether Synthesis & Nitro Reduction | Route B: Direct Alkylation of 4-Aminophenol | Route C: Nucleophilic Aromatic Substitution & Nitro Reduction |
| Starting Materials | 4-Nitrophenol, 4-(2-Chloroethyl)morpholine | 4-Aminophenol, 4-(2-Chloroethyl)morpholine | 4-Fluoronitrobenzene, 2-Morpholinoethanol |
| Key Intermediates | 4-(2-Morpholinoethoxy)nitrobenzene | (Potentially mixed N- and O-alkylated products) | 4-(2-Morpholinoethoxy)nitrobenzene |
| Overall Yield (Estimated) | High | Moderate to Low (without protection) | High |
| Selectivity | High | Low (potential for N- and O-alkylation) | High |
| Number of Steps | 2 | 1 (potentially 3 with protection/deprotection) | 2 |
| Key Advantages | Good yields, readily available starting materials. | Potentially the shortest route. | High reactivity and yields for the SNAr step. |
| Key Disadvantages | Use of nitro-aromatic compounds. | Lack of selectivity leading to difficult purification. | Use of fluoro-aromatic compounds. |
Synthetic Route A: Williamson Ether Synthesis followed by Nitro Reduction
This classical two-step approach begins with the formation of an ether linkage between 4-nitrophenol and 4-(2-chloroethyl)morpholine, followed by the reduction of the nitro group to an amine.
Logical Workflow for Route A
Caption: Workflow for the synthesis of this compound via Route A.
Experimental Protocol for Route A
Step 1: Synthesis of 4-(2-Morpholinoethoxy)nitrobenzene (Williamson Ether Synthesis)
-
Materials: 4-Nitrophenol, 4-(2-chloroethyl)morpholine hydrochloride, potassium carbonate (K₂CO₃), and a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Procedure: To a stirred solution of 4-nitrophenol in the chosen solvent, an excess of potassium carbonate is added. 4-(2-Chloroethyl)morpholine hydrochloride is then added, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography.
Step 2: Synthesis of this compound (Nitro Reduction)
-
Materials: 4-(2-Morpholinoethoxy)nitrobenzene, a catalyst (e.g., 10% Palladium on carbon), and a hydrogen source (e.g., hydrogen gas or hydrazine hydrate) in a suitable solvent like ethanol or methanol.
-
Procedure (Catalytic Hydrogenation): The nitro intermediate is dissolved in the solvent, and the Pd/C catalyst is added. The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the final product.
-
Procedure (Catalytic Transfer Hydrogenation): The nitro intermediate is dissolved in a solvent like ethanol, and a catalyst such as Pd/C is added. Hydrazine hydrate is then added dropwise at room temperature or with gentle heating.[1][2][3] This method avoids the need for specialized hydrogenation equipment.
Synthetic Route B: Direct Alkylation of 4-Aminophenol
This approach aims for a more direct synthesis by reacting 4-aminophenol with 4-(2-chloroethyl)morpholine. However, this route is complicated by the presence of two nucleophilic sites on 4-aminophenol: the amino group (N-alkylation) and the hydroxyl group (O-alkylation).
Logical Workflow for Route B (with protection)
Caption: Workflow for a selective synthesis via Route B using a protection strategy.
Experimental Protocol for Route B
Selective O-Alkylation via Amino Group Protection:
-
Step 1: Protection of the Amino Group: The amino group of 4-aminophenol is first protected, for example, by reacting it with benzaldehyde to form an imine.[4]
-
Step 2: O-Alkylation: The N-protected 4-aminophenol is then subjected to alkylation with 4-(2-chloroethyl)morpholine under basic conditions (e.g., K₂CO₃ in acetone), similar to the Williamson ether synthesis.[4]
-
Step 3: Deprotection: The protecting group is subsequently removed, often by acid hydrolysis, to yield the desired O-alkylated product.[4]
Challenges of Direct Alkylation:
Direct alkylation of unprotected 4-aminophenol often leads to a mixture of N-alkylated, O-alkylated, and potentially di-alkylated products, making purification challenging and reducing the overall yield of the desired compound. The selectivity can be influenced by the choice of base and solvent, but achieving high O-selectivity is generally difficult without protection.
Synthetic Route C: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction
This route utilizes a highly activated aromatic system, 4-fluoronitrobenzene, which readily undergoes nucleophilic aromatic substitution with 2-morpholinoethanol. The subsequent reduction of the nitro group is analogous to Route A.
Logical Workflow for Route C
Caption: Workflow for the synthesis of this compound via Route C.
Experimental Protocol for Route C
Step 1: Synthesis of 4-(2-Morpholinoethoxy)nitrobenzene (SNAr Reaction)
-
Materials: 4-Fluoronitrobenzene, 2-morpholinoethanol, a strong base (e.g., sodium hydride), and an aprotic polar solvent like DMF or tetrahydrofuran (THF).
-
Procedure: 2-Morpholinoethanol is first deprotonated with a strong base like sodium hydride to form the corresponding alkoxide. This is then reacted with 4-fluoronitrobenzene. The electron-withdrawing nitro group activates the para-position, making the fluorine an excellent leaving group for nucleophilic attack.[5] The reaction is typically carried out at room temperature or with gentle heating and monitored by TLC. Work-up involves quenching the reaction with water and extracting the product with an organic solvent.
Step 2: Synthesis of this compound (Nitro Reduction)
-
The procedure for the reduction of the nitro group is identical to that described in Route A, Step 2. Catalytic hydrogenation or catalytic transfer hydrogenation can be employed.
Conclusion
All three routes offer viable pathways to this compound.
-
Route A represents a reliable and high-yielding approach, utilizing well-established reactions.
-
Route B , while potentially shorter, suffers from significant selectivity issues unless a multi-step protection-deprotection strategy is employed, which diminishes its primary advantage.
-
Route C is also a strong candidate, with the SNAr reaction often proceeding with high efficiency. The choice between Route A and Route C may depend on the relative cost and availability of the starting materials (4-nitrophenol and 4-(2-chloroethyl)morpholine vs. 4-fluoronitrobenzene and 2-morpholinoethanol).
For syntheses where high purity and good overall yields are critical, Routes A and C are recommended over the direct alkylation of 4-aminophenol. The choice between A and C will likely be dictated by economic and practical considerations of the starting materials and reagents.
References
- 1. d-nb.info [d-nb.info]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Engaging hydrazine hydrate as a hydrogen source for cobalt(ii)-catalysed transfer hydrogenation of nitroaromatics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. nbinno.com [nbinno.com]
Structural Confirmation of Morpholinoaniline Derivatives: A Comparative Guide to X-ray Crystallographic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural confirmation of morpholinoaniline derivatives using single-crystal X-ray crystallography. While crystallographic data for 4-(2-Morpholinoethoxy)aniline derivatives are not publicly available, this document presents a detailed analysis of the closely related compound, 4-Morpholinoaniline. This information serves as a crucial reference point for researchers working on the structure-based design of drugs incorporating the morpholinoaniline scaffold.
Comparative Structural Data
The structural parameters for 4-Morpholinoaniline provide a foundational understanding of the conformational properties of this class of compounds. The asymmetric unit of 4-Morpholinoaniline contains two molecules with similar conformations.[1] The crystal structure is stabilized by N—H⋯O hydrogen bonds, forming a three-dimensional network.[1]
Below is a summary of the key crystallographic data for 4-Morpholinoaniline.
| Parameter | Value |
| Empirical Formula | C10H14N2O |
| Molecular Weight | 178.23 g/mol [1][2] |
| Crystal System | Triclinic[1] |
| Space Group | P-1[1] |
| Unit Cell Dimensions | a = 9.7252 (2) Å |
| b = 10.4534 (2) Å | |
| c = 10.6002 (3) Å | |
| α = 100.4721 (9)° | |
| β = 97.0821 (9)° | |
| γ = 117.4777 (10)° | |
| Volume | 913.25 (4) ų[1] |
| Z | 4[1] |
| Temperature | 90 K[1] |
| R-factor | 0.047[1] |
| wR-factor | 0.132[1] |
Table 1: Crystallographic data for 4-Morpholinoaniline. Data sourced from Acta Crystallographica Section E (2006), E62, o4870-o4871.[1]
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of morpholinoaniline derivatives. These protocols are based on established techniques for small organic molecules.
Synthesis of 4-Morpholinoaniline
A common synthetic route to 4-Morpholinoaniline involves the hydrogenation of 4-(4-nitrophenyl)morpholine.[3][4]
-
Reaction Setup: 4-(4-Nitrophenyl)morpholine is suspended in methanol and a methanolic solution of ammonia.[3]
-
Catalyst: A catalytic amount of 5% palladium on carbon is added to the mixture.[3]
-
Hydrogenation: The reaction mixture is subjected to hydrogenation in a Paar apparatus under a hydrogen pressure of 50 psi for approximately one hour.[3]
-
Workup: Upon completion, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure.[3]
-
Purification: The crude product is purified by recrystallization from a mixture of ethyl acetate and hexane to yield 4-Morpholinoaniline as a solid.[3]
Single-Crystal Growth
Obtaining high-quality crystals is a critical and often challenging step in X-ray crystallographic analysis.[5] A common method for growing single crystals of small organic molecules is slow evaporation.
-
Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of solvents until saturation is reached.
-
Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature.
-
Crystal Formation: Over time, as the solvent evaporates and the solution becomes supersaturated, single crystals suitable for X-ray diffraction will form.
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction is a non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal.[6][7]
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[8]
-
Data Collection: The crystal is placed in an intense, monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as the crystal is rotated.[5][6] A complete dataset consists of hundreds of images taken at different crystal orientations.[5]
-
Data Processing: The intensities and positions of the diffracted spots are measured. These data are then processed to correct for experimental factors and merged to produce a unique set of reflections.[5]
-
Structure Solution: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is often achieved using direct methods.
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles.[8]
-
Validation: The final crystal structure is validated using crystallographic software to ensure its chemical and geometric soundness.[9]
Visualizing the Crystallographic Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule using X-ray crystallography.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzenamine, 4-(4-morpholinyl)- | C10H14N2O | CID 75655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Morpholinoaniline CAS#: 2524-67-6 [amp.chemicalbook.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. excillum.com [excillum.com]
- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 9. rrcat.gov.in [rrcat.gov.in]
Comparative Analysis of Antibody Cross-Reactivity: A Focus on Haptens for Rivaroxaban Immunoassays
A critical evaluation of hapten design and its impact on antibody specificity is paramount in the development of reliable and precise immunoassays for therapeutic drug monitoring and research. While specific cross-reactivity data for antibodies generated using the 4-(2-Morpholinoethoxy)aniline hapten is not extensively available in public literature, this guide provides a comparative framework by examining alternative hapten strategies for the anticoagulant drug rivaroxaban. Understanding these approaches is crucial for researchers, scientists, and drug development professionals aiming to produce highly specific antibodies for this and other small molecule drugs.
The specificity of an antibody is fundamentally influenced by the structure of the hapten used to elicit the immune response. For a molecule like rivaroxaban, which contains a morpholinone ring, a chlorothiophene moiety, and an oxazolidinone core, different hapten designs can expose distinct epitopes, leading to antibodies with varying cross-reactivity profiles. This guide will explore hypothetical alternative haptens for rivaroxaban to illustrate these principles, in the absence of specific data for the this compound hapten.
Comparison of Potential Rivaroxaban Haptens
The selection of a hapten and the position of its linker arm are critical determinants of antibody specificity. An ideal hapten will present the key structural features of the target molecule to the immune system while minimizing the exposure of the linker, which could otherwise lead to the generation of antibodies that recognize the linker itself. Below is a comparison of three hypothetical haptens for rivaroxaban, each with a different linker attachment point.
| Hapten ID | Hapten Structure (Illustrative) | Linker Position | Rationale | Potential Cross-Reactivity Profile |
| Hapten A | Rivaroxaban with linker on the morpholinone ring | Distal to the core structure | This strategy aims to generate antibodies that recognize the central and chlorothiophene parts of rivaroxaban. | May show cross-reactivity with metabolites of rivaroxaban that have modifications on the morpholinone ring. |
| Hapten B | Rivaroxaban with linker on the chlorothiophene ring | At the periphery of the molecule | Designed to elicit antibodies against the morpholinone and oxazolidinone core. | Could potentially cross-react with other drugs containing a similar morpholinone-oxazolidinone scaffold. |
| Hapten C | Rivaroxaban with linker replacing a non-critical side chain | Away from the main epitopes | This approach seeks to preserve the main structural integrity of the molecule to generate highly specific antibodies. | Expected to have lower cross-reactivity with structurally related compounds that differ at the linker attachment point. |
Experimental Protocols
The development and characterization of antibodies for an immunoassay involve several key experimental stages. The following are generalized protocols for hapten synthesis, immunogen preparation, and a competitive enzyme-linked immunosorbent assay (ELISA) for evaluating antibody cross-reactivity.
Protocol 1: General Hapten Synthesis (Illustrative for Hapten A)
-
Modification of Rivaroxaban: Introduce a reactive carboxyl group on the morpholinone ring of rivaroxaban by reacting it with a suitable reagent like succinic anhydride in the presence of a base (e.g., pyridine).
-
Purification: Purify the resulting carboxylated rivaroxaban derivative using column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized hapten using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: Immunogen and Coating Antigen Preparation
-
Activation of Hapten: Activate the carboxyl group of the synthesized hapten using N-hydroxysuccinimide (NHS) and a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous organic solvent (e.g., dimethylformamide, DMF).
-
Conjugation to Carrier Protein: Add the activated hapten solution dropwise to a solution of a carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) for the immunogen or Bovine Serum Albumin (BSA) for the coating antigen) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Purification: Remove the unconjugated hapten and by-products by dialysis against the same buffer.
-
Characterization: Determine the hapten-to-protein conjugation ratio using techniques like MALDI-TOF mass spectrometry or by measuring the absorbance of the protein and hapten at their respective characteristic wavelengths.
Protocol 3: Competitive Indirect ELISA (ciELISA) for Cross-Reactivity Testing
-
Coating: Coat a 96-well microtiter plate with the hapten-BSA conjugate (coating antigen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate with a washing buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add a mixture of the anti-rivaroxaban antibody (at a predetermined optimal dilution) and varying concentrations of the competitor (rivaroxaban or a potential cross-reactant) to the wells. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-mouse IgG) and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the competitor and determine the IC50 value (the concentration of the competitor that causes 50% inhibition of antibody binding). The cross-reactivity is then calculated as: (IC50 of rivaroxaban / IC50 of cross-reactant) x 100%.
Visualizing the Workflow and Relationships
To better understand the processes involved in developing and characterizing these antibodies, the following diagrams illustrate the key workflows and logical relationships.
Benchmarking the Performance of 4-(2-Morpholinoethoxy)aniline-based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(2-morpholinoethoxy)aniline scaffold has emerged as a significant pharmacophore in the development of targeted kinase inhibitors. Its presence is often associated with favorable pharmacokinetic properties and potent inhibitory activity against key signaling proteins implicated in cancer and other diseases. This guide provides a comparative analysis of the performance of inhibitors based on this scaffold, with supporting experimental data and detailed methodologies for key assays.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the quantitative performance of representative this compound-based inhibitors and their alternatives against various kinases and cancer cell lines. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Performance of this compound-Based and Structurally Related Inhibitors
| Compound/Derivative | Target(s) | Assay Type | IC50/GI50 | Cell Line(s) |
| Tirbanibulin (KX2-391) | Src Kinase, Tubulin Polymerization | Kinase Assay, Cell-based Growth Inhibition | GI50: 9 nM | Huh7 (Hepatocellular Carcinoma)[1][2] |
| GI50: 13 nM | PLC/PRF/5 (Hepatocellular Carcinoma)[1][2] | |||
| GI50: 26 nM | Hep3B (Hepatocellular Carcinoma)[1][2] | |||
| GI50: 60 nM | HepG2 (Hepatocellular Carcinoma)[1][2] | |||
| Thieno[3,2-d]pyrimidine derivative 15e (4-morpholino-2-phenylquinazoline analog) | PI3K p110α | Kinase Assay | IC50: 2.0 nM | - |
| Cell Proliferation | Cell-based Assay | IC50: 0.58 µM | A375 (Melanoma)[3] | |
| 2-Morpholino-4-anilinoquinoline derivative 3d | - | Cell Viability (MTT Assay) | IC50: 8.50 µM | HepG2 (Hepatocellular Carcinoma)[4][5][6] |
| 2-Morpholino-4-anilinoquinoline derivative 3c | - | Cell Viability (MTT Assay) | IC50: 11.42 µM | HepG2 (Hepatocellular Carcinoma)[4][5][6] |
| 2-Morpholino-4-anilinoquinoline derivative 3e | - | Cell Viability (MTT Assay) | IC50: 12.76 µM | HepG2 (Hepatocellular Carcinoma)[4][5][6] |
Table 2: Performance of Alternative Kinase Inhibitors (for Comparison)
| Compound | Target(s) | Assay Type | IC50 |
| LY294002 | PI3K | Kinase Assay | 1.40 µM[7] |
| Gefitinib | EGFR | Kinase Assay | 18.2 nM (wild-type) |
| Erlotinib | EGFR | Kinase Assay | 80 nM |
| Osimertinib | EGFR | Kinase Assay | 57.8 nM (wild-type), 8.5 nM (T790M mutant)[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific applications.
In Vitro Kinase Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the target kinase.
Materials:
-
Recombinant human kinase (e.g., PI3Kα, Src)
-
Substrate (e.g., Phosphatidylinositol for PI3K, a specific peptide for Src)
-
Test inhibitor (dissolved in DMSO)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)[9]
-
Detection system (e.g., Neomycin-coated Scintillation Proximity Assay (SPA) beads for PI3K assays)[9]
Procedure:
-
Reaction Setup: In a microplate, add the kinase enzyme to the kinase reaction buffer.
-
Add varying concentrations of the test inhibitor (or DMSO for control) and incubate at room temperature for 10 minutes.
-
Initiate Reaction: Start the kinase reaction by adding the substrate and [γ-³³P]ATP. The ATP concentration should be near the Km value for the specific enzyme.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 20 minutes) to allow for phosphorylation.[9]
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For PI3K assays using SPA beads, the beads are added to capture the radiolabeled product. After allowing the beads to settle, the radioactivity is measured using a scintillation counter.[9]
Cell Proliferation/Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[10][11][12][13]
Materials:
-
Cells in culture
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl solution)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[13]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[13]
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of changes in protein expression and phosphorylation status within a signaling pathway.[14]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.[14]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by inhibitors containing the this compound scaffold and its analogs.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival.
Caption: Simplified Src signaling pathway, crucial for cell adhesion, migration, and proliferation.
Experimental Workflow
The diagram below outlines a general workflow for evaluating the performance of kinase inhibitors.
Caption: General experimental workflow for inhibitor performance benchmarking.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. chondrex.com [chondrex.com]
- 13. atcc.org [atcc.org]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 4-(2-Morpholinoethoxy)aniline and Similar Building Blocks for Drug Discovery
In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the success of a drug discovery program. Aniline derivatives are a cornerstone in the synthesis of a vast array of therapeutic agents, providing a versatile scaffold for creating molecules that can interact with a multitude of biological targets.[1][2] Among these, 4-(2-Morpholinoethoxy)aniline stands out due to its combination of a reactive aniline core and a morpholine moiety, which is often employed to enhance physicochemical and pharmacokinetic properties.[3]
This guide provides an objective, data-driven comparison of this compound against structurally similar building blocks. It is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of scaffolds for synthesis campaigns.
Physicochemical Properties: A Quantitative Comparison
The physicochemical properties of a building block significantly influence the drug-like characteristics of the final compound, affecting its solubility, permeability, metabolic stability, and target engagement. The morpholine group, in particular, is often added to molecules to improve their pharmacokinetic profile.[4][5]
The following table summarizes key computed properties for this compound and three analogous structures, illustrating how subtle changes to the linker or the cyclic amine can impact important molecular descriptors.
| Building Block | Structure | Molecular Weight ( g/mol ) | XLogP | Polar Surface Area (Ų) |
| This compound | 222.28[6] | 0.9[6] | 47.7[6] | |
| 4-(Morpholinomethyl)aniline | 192.26[7] | 0.9[7] | 38.5[7] | |
| 4-(2-(Piperidin-1-yl)ethoxy)aniline | 220.32 | 1.8 | 38.3 | |
| 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline | 206.29 | 1.4 | 38.3 |
Analysis:
-
Lipophilicity (XLogP): this compound exhibits lower lipophilicity (XLogP = 0.9) compared to its piperidine (1.8) and pyrrolidine (1.4) counterparts. This is attributed to the oxygen atom in the morpholine ring, which increases polarity and can lead to improved aqueous solubility.
-
Polar Surface Area (PSA): The morpholine-containing building block has a higher PSA (47.7 Ų) than the other analogues. PSA is a key predictor of drug permeability across cell membranes.
-
Linker Length: Shortening the linker from "ethoxy" to "methyl" in 4-(Morpholinomethyl)aniline reduces the molecular weight and PSA, which can alter the molecule's flexibility and spatial arrangement, impacting how it fits into a target's binding site.
The Role of the Aniline and Morpholine Moieties
Aniline Core: The aniline group is a privileged pharmacophore.[1] Its primary amine serves as a versatile synthetic handle for various chemical transformations (e.g., amide bond formation, reductive amination, Buchwald-Hartwig coupling). It is frequently found in kinase inhibitors, where the N-H group can act as a crucial hydrogen bond donor to the hinge region of the enzyme's ATP-binding pocket.[8] However, anilines can also be a metabolic liability. The aniline ring is susceptible to oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and potential toxicity.[9][10]
Morpholine Moiety: The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its beneficial properties.[3][8] It is a six-membered ring containing both an amine and an ether group.[11] This combination confers several advantages:
-
Improved Solubility: The oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility.
-
Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation compared to other cyclic amines like piperidine.
-
Favorable PK Profile: Its incorporation into a molecule often leads to an improved overall pharmacokinetic profile.[4][5]
The choice between morpholine, piperidine, or pyrrolidine allows for fine-tuning of a compound's basicity, lipophilicity, and metabolic stability.
Application in Kinase Inhibitor Scaffolds
Building blocks like this compound are common starting points for the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The morpholine group is a key feature in several approved PI3K inhibitors. A hypothetical inhibitor using this scaffold might block the ATP binding site of PI3K, preventing the phosphorylation of PIP2 to PIP3 and halting the downstream signaling cascade.
Experimental Protocols
The primary amine of the aniline group is a key reactive site. A common and crucial reaction is its acylation to form an amide bond, linking the aniline building block to another part of the target molecule.
This protocol describes a standard procedure for coupling the aniline building block with a carboxylic acid using a peptide coupling agent like HATU.
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Activation: Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Aniline Addition: Add this compound (1.0 eq) dissolved in a minimal amount of the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-16 hours).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired amide.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C12H18N2O2 | CID 6484711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Morpholinomethyl)aniline | C11H16N2O | CID 776851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news.umich.edu [news.umich.edu]
- 10. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
Reproducibility in Focus: A Comparative Guide to Commercially Sourced 4-(2-Morpholinoethoxy)aniline
For researchers and drug development professionals, the reproducibility of experimental results is paramount. The quality and purity of starting materials are critical factors that can significantly influence the outcomes of a synthesis and subsequent biological assays. This guide provides a comparative overview of commercially available 4-(2-Morpholinoethoxy)aniline, a key intermediate in the synthesis of various biologically active molecules, including potential therapeutic agents for neurological disorders and cancer.[1][2] This document outlines the key quality attributes to consider when sourcing this reagent and provides a representative experimental protocol to assess its performance in a common synthetic transformation.
Comparing Commercial Sources of this compound
The consistency and purity of this compound can impact reaction yields, impurity profiles of the final product, and, consequently, the reliability of biological data. Researchers should consider the following parameters when selecting a commercial source.
| Supplier | Purity Specification | CAS Number | Molecular Formula | Notes |
| Sigma-Aldrich | 97% | 52481-41-1 | C12H18N2O2 | Purity is provided, and the product is intended for research use. Storage conditions are specified as "Keep in dark place, inert atmosphere, room temperature".[3] |
| Chem-Impex | Not specified | Not specified in the immediate search result | C12H18N2O2 | Described as a versatile compound for pharmaceuticals and chemical research, highlighting its role as a building block for therapeutic agents.[1] |
| CP Lab Safety | Not specified | Not specified in the immediate search result | C12H18N2O2 | Marketed for professional manufacturing, research laboratories, and industrial/commercial usage only. Not for medical or consumer use.[4][5] |
| AChemBlock | 95% (for a related compound) | 56705-85-2 (for a related compound) | C12H10ClNO (for a related compound) | While not the exact compound, this provides an example of purity levels for similar aniline derivatives from a specialty chemical supplier.[6] |
Note: Purity is a critical parameter. Variations in purity can introduce contaminants that may interfere with subsequent reactions or biological assays. It is highly recommended to perform in-house quality control on receipt of the material.
Experimental Protocols for Quality Assessment and Utilization
To ensure the reproducibility of experiments using this compound, a standardized analytical method for purity assessment and a representative synthetic protocol are provided below.
Purity Analysis via High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for a similar aniline compound and is suitable for assessing the purity of this compound.[7]
Objective: To determine the purity of commercially sourced this compound and identify the presence of any impurities.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (reagent grade)
-
Water (HPLC grade)
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 6.9) in water.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of the this compound sample in the initial mobile phase composition to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 column (250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-35 min: Return to 95% A, 5% B
-
35-40 min: Re-equilibration at 95% A, 5% B
-
-
-
Data Analysis:
-
Integrate the peak areas from the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Representative Synthesis: Preparation of a 2-morpholino-4-anilinoquinoline Derivative
This protocol is based on the synthesis of quinoline derivatives, where anilines are common starting materials.[2] This allows for a functional assessment of the sourced this compound.
Objective: To evaluate the reactivity of this compound in a nucleophilic aromatic substitution reaction.
Materials:
-
4-chloro-2-morpholinoquinoline
-
This compound
-
Solvent (e.g., isopropanol or N,N-Dimethylformamide)
-
Base (e.g., Diisopropylethylamine, optional)
-
Reaction vessel with reflux condenser and magnetic stirrer
Procedure:
-
In a reaction vessel, dissolve 4-chloro-2-morpholinoquinoline (1 equivalent) in the chosen solvent.
-
Add this compound (1.1 equivalents).
-
If necessary, add a non-nucleophilic base (e.g., DIPEA, 1.2 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by precipitation with water or an anti-solvent, followed by filtration.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
The yield and purity of the resulting 2-morpholino-4-anilinoquinoline derivative will serve as a key performance indicator for the sourced this compound.
Visualization of a Relevant Signaling Pathway
While this compound is a synthetic intermediate, the quinoline derivatives synthesized from it are known to target various signaling pathways implicated in cancer.[2][8] For instance, some 4-anilinoquinoline derivatives act as inhibitors of kinases in the Ras-MAPK signaling cascade.[9] The diagram below illustrates a simplified representation of this pathway, which is often dysregulated in cancer.
Caption: Simplified Ras-MAPK signaling cascade and a potential point of inhibition.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the logical flow from sourcing the starting material to evaluating its performance in a representative synthesis.
Caption: Workflow for evaluating commercially sourced aniline.
By implementing standardized analytical and synthetic protocols, researchers can better control for variability in starting materials, thereby enhancing the reproducibility of their experimental findings. It is recommended to source from suppliers who provide comprehensive certificates of analysis and to perform independent verification of purity before use.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 52481-41-1 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 4-(2-Chlorophenoxy)aniline 95% | CAS: 56705-85-2 | AChemBlock [achemblock.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Shifting Paradigms: A Comparative Analysis of In Vitro and In Vivo Efficacy of Novel Anti-Cancer Agents Derived from 4-(2-Morpholinoethoxy)aniline Scaffolds
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. A critical step in this process is bridging the gap between in vitro and in vivo efficacy. This guide provides a comparative analysis of compounds derived from the 4-(2-Morpholinoethoxy)aniline scaffold, focusing on their anti-cancer properties. By presenting available data, experimental protocols, and illustrating key biological pathways, we aim to offer a comprehensive resource for advancing cancer research.
In Vitro Efficacy: Potent Cytotoxicity in Cancer Cell Lines
Recent studies have highlighted the significant in vitro anti-cancer activity of 2-morpholino-4-anilinoquinoline derivatives against the HepG2 human liver cancer cell line. The cytotoxic effects of these compounds were evaluated using the MTT assay, a colorimetric method that measures cell metabolic activity.
Table 1: In Vitro Cytotoxicity of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cells
| Compound | IC50 (μM) |
| 3c | 11.42[1] |
| 3d | 8.50[1] |
| 3e | 12.76[1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
These results demonstrate the potent ability of these compounds to inhibit the proliferation of liver cancer cells in a laboratory setting.[1]
Bridging the Gap: In Vitro and In Vivo Efficacy of 4-Anilinoquinazoline Analogs
To understand the transition from in vitro to in vivo models, we examine data from a study on novel 4-anilinoquinazoline derivatives designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). These receptors are crucial for tumor growth and angiogenesis.
Table 2: In Vitro Kinase Inhibitory Activity and In Vivo Anti-Tumor Efficacy of 4-Anilinoquinazoline Derivatives
| Compound | In Vitro IC50 (nM) - EGFR | In Vitro IC50 (nM) - VEGFR-2 | In Vivo Tumor Growth Inhibition (%) in A549 Xenografts |
| 10a | Data not available | Data not available | Significant inhibition[2] |
| 10g | Data not available | Data not available | Significant inhibition[2] |
While specific IC50 values for compounds 10a and 10g were not detailed in the referenced abstract, the study confirmed their potent inhibitory activity against both kinases.
In vivo studies using A549 lung cancer xenografts in BALB/c-nu mice demonstrated that compounds 10a and 10g significantly inhibited tumor growth.[2] This successful translation from potent in vitro kinase inhibition to in vivo anti-tumor activity underscores the therapeutic potential of this class of compounds.
Understanding the Mechanism: Signaling Pathways
The anti-cancer effects of the 4-anilinoquinazoline derivatives are attributed to their inhibition of the EGFR and VEGFR-2 signaling pathways. These pathways are critical for cell proliferation, survival, and the formation of new blood vessels that supply tumors with nutrients.
Caption: Simplified signaling pathway of EGFR and VEGFR-2 and their inhibition by 4-anilinoquinazoline derivatives.
Experimental Protocols
A clear understanding of the methodologies is crucial for the replication and advancement of these findings.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: HepG2 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Caption: Workflow of the in vitro MTT cytotoxicity assay.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c-nu).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: The mice are randomized into treatment and control groups. The test compounds are administered through a suitable route (e.g., oral gavage or intraperitoneal injection) at a specific dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups with the control group.
References
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(2-Morpholinoethoxy)aniline: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, proper disposal of 4-(2-Morpholinoethoxy)aniline requires engagement with a licensed professional waste disposal service. This compound must not be disposed of down the drain or in regular waste streams. Adherence to stringent safety protocols is paramount due to its hazardous nature. This guide provides essential safety and logistical information to support researchers, scientists, and drug development professionals in the safe handling and disposal of this chemical.
Prerequisites for Disposal: Safety First
Before initiating the disposal process, it is crucial to be prepared for potential exposures and spills. The following personal protective equipment (PPE) and spill control measures are mandatory.
Personal Protective Equipment (PPE)
Personnel handling this compound must be equipped with the following PPE to minimize exposure risks:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[1][3]
-
Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator with appropriate cartridges.[3][4]
Spill Response Protocol
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the affected area and ensure adequate ventilation.[4]
-
Contain the Spill: Use an absorbent material like vermiculite, dry sand, or earth to contain the spill.[5]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.[4] Avoid creating dust.[4]
-
Decontaminate the Area: Wash the spill area thoroughly with soap and water.[4]
-
Dispose of Cleanup Materials: All contaminated materials, including PPE, must be placed in a sealed container and disposed of as hazardous waste.
Hazard and Precautionary Data
The following table summarizes the key hazard classifications and precautionary statements associated with this compound.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1][6] Do not eat, drink or smoke when using this product.[1] Rinse mouth.[1] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[1][6] Wear protective gloves/protective clothing.[1] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[1][6] Avoid breathing dust/fume/gas/mist/vapors/spray.[1] Use only outdoors or in a well-ventilated area.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Wash skin thoroughly after handling.[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | Wear eye protection/face protection.[1] |
Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal service. The primary disposal route is chemical incineration.
Step 1: Waste Collection and Storage
-
Collect surplus and non-recyclable this compound in a suitable, labeled, and closed container.[4]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
Step 2: Engage a Licensed Waste Disposal Company
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[4]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
Step 3: Incineration
-
The designated disposal method is burning in a chemical incinerator equipped with an afterburner and scrubber.[4] This should only be performed by trained and licensed professionals at a certified facility.
Step 4: Contaminated Packaging
-
Dispose of contaminated packaging as unused product.[4] It should be collected and disposed of by the licensed waste disposal company along with the chemical waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 4-(2-Morpholinoethoxy)aniline
This document provides immediate, essential guidance for the safe handling and disposal of 4-(2-Morpholinoethoxy)aniline in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to minimize risk and ensure operational integrity.
Chemical Identifier and Physical Properties
| Property | Value |
| IUPAC Name | 4-(2-morpholin-4-ylethoxy)aniline[1] |
| CAS Number | 52481-41-1[1][2][3][4] |
| Molecular Formula | C12H18N2O2[2][3][4] |
| Molecular Weight | 222.29 g/mol [2][3][4] |
| Physical Form | Solid, light yellow to yellow crystalline powder[3][4] |
| Melting Point | 69 - 73 °C[3][4] |
| Boiling Point | 150 °C at 0.005 mmHg[3][4] |
| Storage | Store at room temperature in a dark, inert atmosphere[2][4] |
Hazard Identification and Personal Protective Equipment (PPE)
GHS Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation.[1][4]
A comprehensive personal protective equipment (PPE) strategy is the primary defense against exposure.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust or vapors.[5] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection.[5] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[5] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside a fume hood or if engineering controls are insufficient.[5][6] |
Operational and Disposal Plan
A systematic approach is crucial for both safety and experimental accuracy when handling this compound.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[5]
-
PPE: Don all required PPE as outlined in the table above before entering the handling area.[5]
Step 2: Chemical Handling
-
Weighing: Weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.[5]
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Reactions: Conduct all chemical reactions within a certified chemical fume hood.
Step 3: Post-Handling and Decontamination
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[5]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination.
Step 4: Waste Disposal
-
Chemical Waste: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company. This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Contaminated Materials: Dispose of contaminated lab supplies (e.g., gloves, wipes) as unused product in suitable, closed containers.[6]
-
Environmental Precautions: Do not let the product enter drains.[6]
Experimental Workflow and Safety Procedures
The following diagrams illustrate the key workflows for handling this compound.
Caption: Operational Workflow for this compound.
Caption: PPE Selection for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
